Product packaging for Methyl 8-methylnonanoate(Cat. No.:CAS No. 5129-54-4)

Methyl 8-methylnonanoate

Katalognummer: B153018
CAS-Nummer: 5129-54-4
Molekulargewicht: 186.29 g/mol
InChI-Schlüssel: UXZNAWMXEJTQCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl 8-methylnonanoate, identified by CAS Number 5129-54-4, is a branched-chain fatty acid methyl ester of interest in several research fields. This compound is a volatile constituent identified in plant-based oils such as Azadirachta indica (Neem) and is also recognized as a metabolite of the chili pepper capsaicinoid, dihydrocapsaicin . This ester holds significant value in metabolic and nutritional research. Studies indicate that its derivative, 8-methyl nonanoic acid, modulates energy metabolism in adipocytes, impacting lipid accumulation and glucose uptake, which suggests potential for investigating metabolic syndrome and obesity . In vitro research on 3T3-L1 adipocytes has shown that 8-methyl nonanoic acid can reduce lipid stores and enhance insulin-stimulated glucose uptake, pointing to mechanisms that may involve AMPK activation and PPARγ pathways . Furthermore, in vivo studies in diet-induced obese mice have demonstrated that supplementation can reduce caloric intake and body weight gain, slowing the development of metabolic disorders . Additional research applications include its role as a bioactive component in antimicrobial formulations. This compound has been identified in nanohydrogel emulsions of Azadirachta indica oil, which have demonstrated antimicrobial efficacy against pathogens like S. aureus , E. coli , and C. albicans . From a chemical perspective, this compound (C11H22O2) has a molecular weight of 186.29 g/mol . It is a liquid with a density of 0.87 g/cm³ and a boiling point of approximately 214.2°C . Handling Note: This product is designated for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O2 B153018 Methyl 8-methylnonanoate CAS No. 5129-54-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl 8-methylnonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-10(2)8-6-4-5-7-9-11(12)13-3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZNAWMXEJTQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609119
Record name Methyl 8-methylnonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5129-54-4
Record name Methyl 8-methylnonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Pheromonal Profile of Methyl 8-methylnonanoate: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of Methyl 8-methylnonanoate (B15497590) to address a critical question for researchers in chemical ecology and drug development: Is this branched-chain fatty acid methyl ester a component of any known pheromone systems? Following a comprehensive review of peer-reviewed literature and chemical databases, this document concludes that there is currently no scientific evidence to support the classification of Methyl 8-methylnonanoate as a pheromone component in any species. This guide will detail the known biological and chemical properties of this compound, present a comparative analysis of structurally similar compounds with known pheromonal activity, and provide relevant experimental methodologies for the analysis of potential semiochemicals.

Introduction: The Quest for Novel Semiochemicals

The identification and synthesis of novel pheromones are paramount for the development of targeted and environmentally benign pest management strategies, as well as for advancing our understanding of chemical communication in biological systems. Branched-chain fatty acid esters, in particular, represent a significant class of insect pheromones, often exhibiting high specificity and potency. This compound, with its characteristic branched structure, presents as a plausible candidate for pheromonal activity. This guide provides an in-depth analysis of the existing data to ascertain its role, if any, in chemical signaling.

Chemical and Physical Properties of this compound

This compound is a fatty acid methyl ester with the chemical formula C₁₁H₂₂O₂.[1] Its key identifiers and physical properties are summarized in Table 1.

PropertyValueReference
CAS Number 5129-54-4[1]
Molecular Formula C₁₁H₂₂O₂[1]
Molecular Weight 186.29 g/mol [1]
IUPAC Name This compound[1]
Synonyms Isocapric Acid Methyl Ester, 8-methylnonanoic acid methyl ester[1][2]
Boiling Point ~214.2 °C[3]
Density ~0.87 g/cm³[3]

Table 1: Chemical and Physical Properties of this compound

Known Biological Roles and Natural Occurrence

Current research has identified this compound in two primary biological contexts:

  • Plant Volatile: It is a known volatile constituent of plant-based oils, such as that from Azadirachta indica (Neem).[3]

  • Metabolite: It is recognized as a metabolite of dihydrocapsaicin, a capsaicinoid found in chili peppers.[3]

Notably, its derivative, 8-methylnonanoic acid, has been shown to modulate energy metabolism in adipocytes, suggesting a potential role in metabolic and nutritional research.[3] However, a thorough search of scientific literature and pheromone-specific databases, including Pherobase, reveals no instances of this compound being identified as a secretory product of any insect or animal species in a pheromonal context.

Comparative Analysis with Structurally Similar Pheromones

While this compound itself is not a known pheromone, many structurally related methyl-branched esters are well-documented as potent insect pheromones, particularly within the order Coleoptera and the family Dermestidae (carpet and hide beetles).[4][5] These beetles are notorious stored product pests, and their chemical ecology has been extensively studied.

Table 2: Examples of Methyl-Branched Ester Pheromones in Dermestidae Beetles

SpeciesPheromone Component(s)Reference
Trogoderma granarium (Khapra Beetle)(Z)- and (E)-14-Methyl-8-hexadecenal[6]
Trogoderma variabile (Warehouse Beetle)(Z)- and (E)-14-Methyl-8-hexadecenal[7]
Anthrenus verbasci (Varied Carpet Beetle)(Z)-5-Undecenoic acid and (E)-5-Undecenoic acid[8]
Dermestes maculatus (Hide Beetle)Isopropyl (Z9)-unsaturated fatty acid esters[9]

The pheromones of Trogoderma species, for instance, are C16 aldehydes with a methyl branch at the 14th position.[6] The varied carpet beetle, Anthrenus verbasci, utilizes unsaturated fatty acids as its sex pheromone.[8] The hide beetle, Dermestes maculatus, employs isopropyl esters of unsaturated fatty acids.[9] This highlights that while the general structural motif of a fatty acid derivative is common in Dermestidae pheromones, the specific chain length, position of unsaturation, and the identity of the ester or functional group are critical for biological activity.

Experimental Protocols for Pheromone Identification

The identification of novel pheromone components is a meticulous process involving several key experimental stages. The following outlines a general workflow for such an investigation.

Collection of Volatiles and Secretions
  • Aeration (Volatile Collection): Live insects are placed in a clean glass chamber, and purified air is passed over them. The exhausted air is then drawn through a porous polymer adsorbent (e.g., Porapak Q) to trap the volatile organic compounds.

  • Solvent Extraction: Glands or whole bodies of insects are excised and extracted with a high-purity, non-polar solvent such as hexane.

Chemical Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for separating and identifying volatile compounds. The sample is injected into a gas chromatograph, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter a mass spectrometer, which provides a mass spectrum that can be used to identify the compound by comparing it to a library of known spectra.

  • Gas Chromatography-Electroantennography (GC-EAG): To identify biologically active compounds, the effluent from the GC column is split. One portion goes to the MS for identification, while the other is passed over a live insect antenna. If a compound elicits an electrical response from the antenna, it is considered a potential pheromone component.

Behavioral Assays
  • Olfactometer Assays: A Y-tube or four-arm olfactometer can be used to test the behavioral response of insects to synthetic or isolated compounds. Insects are released at the base of the olfactometer and their choice of arm (leading to the test odor or a control) is recorded.

  • Field Trapping: Traps baited with synthetic candidate pheromones are placed in the field to assess their attractiveness to the target insect species under natural conditions.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in pheromone research.

Pheromone_Identification_Workflow cluster_collection Sample Collection cluster_analysis Chemical Analysis cluster_bioassay Biological Validation Aeration Aeration/Volatile Collection GC_MS GC-MS Analysis Aeration->GC_MS Extraction Solvent Extraction Extraction->GC_MS GC_EAG GC-EAG Analysis GC_MS->GC_EAG Olfactometer Olfactometer Assays GC_EAG->Olfactometer Field_Trapping Field Trapping Olfactometer->Field_Trapping

Figure 1: A generalized workflow for the identification and validation of insect pheromones.

Pheromone_Perception_Pathway Pheromone Pheromone Molecule PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding OR Olfactory Receptor (OR) PBP->OR Transport & Delivery OSN Olfactory Sensory Neuron (OSN) OR->OSN Signal Transduction Brain Antennal Lobe (Brain) OSN->Brain Neural Signal Behavior Behavioral Response Brain->Behavior Processing & Action

Figure 2: A simplified diagram of the olfactory signaling pathway for pheromone perception in insects.

Conclusion

Based on an exhaustive review of the available scientific literature and chemical databases, there is no evidence to suggest that this compound is a pheromone component in any known biological system. While it shares structural similarities with known methyl-branched ester pheromones found in insects, particularly in the family Dermestidae, its specific structure has not been identified in the context of chemical communication.

For researchers in drug development and pest management, this indicates that this compound is not a promising lead for the development of pheromone-based control strategies at this time. However, the methodologies and comparative data presented in this guide provide a robust framework for the investigation of other candidate semiochemicals. Future research involving broad-spectrum analysis of insect secretions may yet uncover a role for this compound, but for now, it remains outside the known lexicon of chemical communication.

References

Methyl 8-Methylnonanoate: A Key Metabolite in Dihydrocapsaicin Biotransformation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocapsaicin (B196133), a significant capsaicinoid found in chili peppers, is known for its various physiological effects. Its metabolic fate within the body is a critical area of study for understanding its bioactivity, pharmacokinetics, and potential therapeutic applications. A key step in the biotransformation of dihydrocapsaicin is its hydrolysis into vanillylamine (B75263) and 8-methylnonanoic acid. This guide focuses on the formation of 8-methylnonanoic acid and its methyl ester derivative, methyl 8-methylnonanoate (B15497590), a form often utilized for analytical quantification. This document provides a comprehensive overview of the metabolic pathway, quantitative data, and detailed experimental protocols relevant to the study of this metabolic process.

Metabolic Pathway of Dihydrocapsaicin

Dihydrocapsaicin undergoes hydrolysis, primarily in the gastrointestinal tract and liver, where the amide bond is cleaved to yield two primary metabolites: 8-methylnonanoic acid and vanillylamine. This process is catalyzed by endogenous enzymes with amidase or hydrolase activity. While the specific enzymes have not been fully elucidated, this metabolic step is a crucial part of the first-pass metabolism of dihydrocapsaicin.[1] 8-methylnonanoic acid, a branched-chain fatty acid, can then be further metabolized through fatty acid oxidation pathways. For analytical purposes, particularly gas chromatography, 8-methylnonanoic acid is often converted to its more volatile methyl ester, methyl 8-methylnonanoate.[2][3]

Dihydrocapsaicin_Metabolism DHC Dihydrocapsaicin Hydrolysis Hydrolysis (Amidase/Hydrolase Activity) DHC->Hydrolysis MNA 8-Methylnonanoic Acid Hydrolysis->MNA VA Vanillylamine Hydrolysis->VA Esterification Esterification (for analysis) MNA->Esterification MMN This compound Esterification->MMN

Metabolic conversion of dihydrocapsaicin.

Quantitative Data

The metabolism of dihydrocapsaicin to 8-methylnonanoic acid has been quantified in vivo. The following table summarizes a key finding from a study in rats.

ParameterValueSpeciesAdministration RouteSource
Percentage of 8-methylnonanoic acid in portal blood after [3H]dihydrocapsaicin administration15% of total radioactivityRatOral[1]

Experimental Protocols

In Vitro Enzymatic Hydrolysis of Dihydrocapsaicin

This protocol describes the use of a commercial lipase (B570770) to hydrolyze dihydrocapsaicin to 8-methylnonanoic acid in a controlled in vitro setting.

Objective: To produce 8-methylnonanoic acid from dihydrocapsaicin via enzymatic hydrolysis.

Materials:

Procedure:

  • Reaction Setup: The enzymatic hydrolysis of dihydrocapsaicin is carried out in a phosphate buffer (pH 7.0) at 50°C.

  • Enzymatic Reaction: Add Novozym® 435 to the dihydrocapsaicin solution in the phosphate buffer. The reaction mixture is incubated at 50°C.

  • Extraction of Unreacted Substrate and Vanillylamine: After the reaction, adjust the pH of the mixture to 10 with sodium hydroxide. Extract the solution with ethyl acetate to remove any unreacted dihydrocapsaicin and the vanillylamine byproduct.

  • Isolation of 8-Methylnonanoic Acid: Adjust the pH of the aqueous layer to 5 with hydrochloric acid. Perform a second extraction with ethyl acetate to isolate the 8-methylnonanoic acid.

  • Analysis: The resulting 8-methylnonanoic acid can be analyzed and quantified. For gas chromatography analysis, derivatization to this compound is recommended.

In_Vitro_Hydrolysis_Workflow start Start reaction Dihydrocapsaicin + Novozym® 435 in Phosphate Buffer (pH 7.0, 50°C) start->reaction ph_adjust1 Adjust pH to 10 reaction->ph_adjust1 extraction1 Extract with Ethyl Acetate (Removes DHC and Vanillylamine) ph_adjust1->extraction1 ph_adjust2 Adjust Aqueous Layer pH to 5 extraction1->ph_adjust2 extraction2 Extract with Ethyl Acetate (Isolates 8-Methylnonanoic Acid) ph_adjust2->extraction2 analysis Analysis of 8-Methylnonanoic Acid extraction2->analysis end End analysis->end

Workflow for in vitro hydrolysis of dihydrocapsaicin.
Derivatization of 8-Methylnonanoic Acid to this compound for GC Analysis

For accurate quantification by gas chromatography (GC), carboxylic acids like 8-methylnonanoic acid are typically converted to their more volatile methyl esters.

Objective: To derivatize 8-methylnonanoic acid to this compound.

Materials:

  • Sample containing 8-methylnonanoic acid

  • Boron trichloride-methanol solution (12% w/w)

  • Hexane (B92381)

  • Water

  • Anhydrous sodium sulfate (B86663)

  • Micro reaction vessel

Procedure:

  • Sample Preparation: Place 1-25 mg of the sample containing 8-methylnonanoic acid into a micro reaction vessel. If the sample is in an aqueous solvent, it should be evaporated to dryness first.

  • Derivatization Reaction: Add 2 mL of boron trichloride-methanol solution to the sample. Heat the mixture at 60°C for 5-10 minutes.

  • Extraction: Cool the reaction vessel and add 1 mL of water and 1 mL of hexane. Shake the vessel to partition the methyl esters into the hexane layer.

  • Drying: Carefully transfer the upper hexane layer to a clean vial. Dry the hexane layer by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial.

  • GC-MS Analysis: The resulting solution containing this compound is now ready for injection into a gas chromatograph-mass spectrometer (GC-MS) for quantification.

Conclusion

The metabolic conversion of dihydrocapsaicin to 8-methylnonanoic acid is a key detoxification pathway that influences the bioavailability and physiological effects of this pungent compound. The subsequent derivatization to this compound is a critical step for its accurate quantification in biological and in vitro samples. The protocols and data presented in this guide provide a foundational resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development who are investigating the metabolic fate and bioactivity of capsaicinoids. Further research is warranted to identify the specific endogenous enzymes responsible for the hydrolysis of dihydrocapsaicin in vivo.

References

An In-depth Technical Guide on the Relationship Between 8-Methylnonanoic Acid and Methyl 8-Methylnonanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the chemical and biological relationship between 8-methylnonanoic acid and its corresponding methyl ester, methyl 8-methylnonanoate (B15497590). 8-methylnonanoic acid, also known as isocapric acid, is a branched-chain fatty acid that serves as a direct precursor to methyl 8-methylnonanoate through the process of esterification.[1] This document outlines the chemical synthesis, comparative physicochemical properties, and known biological activities of both compounds, with a focus on their roles in metabolic regulation. Experimental protocols and visual diagrams of key processes are provided to support researchers in their understanding and potential application of these molecules.

Chemical Relationship and Synthesis

The primary chemical relationship between 8-methylnonanoic acid and this compound is that of a carboxylic acid and its ester derivative. This compound is synthesized from 8-methylnonanoic acid through a process called Fischer esterification.[1] This reaction involves the acid-catalyzed condensation of the carboxylic acid with methanol (B129727).[1][2]

Fischer Esterification: Synthesis of this compound

The Fischer esterification is a classic and widely used method for the production of esters.[3] In this reaction, 8-methylnonanoic acid is heated with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH).[1][3] The excess methanol serves both as a reactant and as the solvent, helping to drive the reaction equilibrium towards the formation of the ester product.[1][4]

The reaction is reversible, and to achieve a high yield of the ester, the water produced as a byproduct is typically removed.[3][4] This can be accomplished by using a Dean-Stark apparatus or by the desiccating action of concentrated sulfuric acid.[2][5]

Fischer_Esterification cluster_catalyst Catalyst ACID 8-Methylnonanoic Acid (Isocapric Acid) REACTION ACID->REACTION ALCOHOL Methanol ALCOHOL->REACTION ESTER This compound WATER Water CATALYST H₂SO₄ (conc.) CATALYST->REACTION Heat (Reflux) REACTION->ESTER + REACTION->WATER +

Fischer Esterification of 8-Methylnonanoic Acid.
Experimental Protocol: Fischer Esterification

The following is a generalized laboratory procedure for the synthesis of this compound from 8-methylnonanoic acid.

Materials:

  • 8-methylnonanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Ethyl acetate (B1210297) or other suitable extraction solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 8-methylnonanoic acid in an excess of methanol (typically 5-10 molar equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine.[2]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.[2]

Physicochemical Properties

The conversion of the carboxylic acid to its methyl ester results in notable changes in the physicochemical properties of the molecule. These are summarized in the table below.

Property8-Methylnonanoic AcidThis compound
Synonyms Isocapric acid, Isodecanoic acid[6][7]Isocapric acid methyl ester[8]
CAS Number 5963-14-4[6]5129-54-4[8]
Molecular Formula C₁₀H₂₀O₂[6]C₁₁H₂₂O₂[8]
Molecular Weight 172.26 g/mol [6]186.29 g/mol [8]
Physical State Clear liquid[6]Liquid[1]
Boiling Point 118-120 °C (at 2 mmHg)[7]~214.2 °C[1]
Density -0.87 g/cm³[1]
Solubility Soluble in DMF, DMSO, Ethanol[9]Soluble in alcohol; sparingly soluble in water[10]

Biological Activity and Signaling Pathways

Both 8-methylnonanoic acid and its methyl ester have been identified as biologically active molecules with potential applications in metabolic research.

Metabolic Regulation in Adipocytes

Research has shown that 8-methylnonanoic acid can modulate energy metabolism in adipocytes.[1][11] In 3T3-L1 adipocytes, a common cell line for studying fat cell biology, 8-methylnonanoic acid has been demonstrated to reduce lipid accumulation, particularly under conditions of nutrient scarcity.[1][12] This effect is associated with the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1][11][12]

Activated AMPK can promote β-oxidation (fatty acid breakdown) and suppress lipogenesis (fat synthesis), contributing to a reduction in lipid stores.[13] Furthermore, 8-methylnonanoic acid has been shown to enhance insulin-stimulated glucose uptake in these cells.[1][11] In vivo studies in diet-induced obese mice have indicated that supplementation with 8-methylnonanoic acid can lead to reduced caloric intake and body weight gain.[1][14]

AMPK_Pathway MNA 8-Methylnonanoic Acid AMPK AMPK (AMP-activated protein kinase) MNA->AMPK Activates GlucoseUptake Insulin-Stimulated Glucose Uptake MNA->GlucoseUptake Enhances Lipogenesis Lipogenesis (Fat Synthesis) AMPK->Lipogenesis Inhibits BetaOxidation β-Oxidation (Fatty Acid Breakdown) AMPK->BetaOxidation Promotes

Metabolic effects of 8-methylnonanoic acid in adipocytes.
Antimicrobial and Other Activities

This compound has been identified as a bioactive component in nanohydrogel emulsions of Azadirachta indica (Neem) oil.[1] These formulations have demonstrated antimicrobial efficacy against pathogens such as S. aureus, E. coli, and C. albicans.[1][15] Additionally, 8-methylnonanoic acid is a known precursor for capsaicinoid biosynthesis in plants and a degradation by-product of dihydrocapsaicin (B196133) in animals.[9][14]

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of both 8-methylnonanoic acid and this compound.[1] The volatility and thermal stability of this compound make it particularly well-suited for GC separation, while MS provides definitive identification based on its mass-to-charge ratio and fragmentation pattern.[1] The NIST Mass Spectrometry Data Center provides reference spectra for these compounds, which are crucial for their identification in complex mixtures.[1]

Conclusion

8-methylnonanoic acid and this compound share a direct and fundamental chemical relationship as a carboxylic acid and its corresponding methyl ester. This relationship is primarily exploited through the Fischer esterification for the synthesis of the ester. While structurally similar, their physicochemical properties differ, influencing their handling and potential applications. Both compounds exhibit interesting biological activities, particularly in the realm of metabolic regulation, with 8-methylnonanoic acid showing potential for mitigating metabolic disorders by activating the AMPK pathway in adipocytes. For researchers in drug development, the ester form, this compound, may offer advantages in terms of formulation and delivery due to its altered polarity and volatility, while the parent carboxylic acid appears to be the primary bioactive form in metabolic pathways. Further research into the specific activities and mechanisms of both compounds is warranted to fully elucidate their therapeutic potential.

References

Unveiling a Niche Compound: A Technical Guide to Methyl 8-Methylnonanoate in Plant-Derived Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the identification, quantification, and biosynthesis of methyl 8-methylnonanoate (B15497590), a branched-chain fatty acid methyl ester showing potential in various research fields. This document outlines the current knowledge of its presence in plant essential oils, details the analytical methodologies for its detection, and illustrates its biosynthetic pathway.

Introduction

Methyl 8-methylnonanoate is a volatile organic compound that has been identified as a constituent of certain plant-based oils and is recognized as a metabolite of dihydrocapsaicin, a capsaicinoid found in chili peppers.[1] Its unique branched-chain structure makes it a point of interest for metabolic and nutritional research, with its derivative, 8-methylnonanoic acid, showing potential in modulating energy metabolism. This guide provides an in-depth overview of the current scientific understanding of this compound in the context of plant essential oils, catering to the needs of researchers in natural product chemistry, pharmacology, and drug development.

Quantitative Analysis of this compound in Plant Essential Oils

The occurrence of this compound in the plant kingdom appears to be relatively specific. To date, quantitative data has been primarily reported in the essential oil of Azadirachta indica (Neem). The compound has also been qualitatively identified in the methanolic root extract of Oroxylum indicum when seedlings were treated with a specific consortium of mycorrhizae and bacteria.

Below is a summary of the available quantitative data:

Plant SpeciesPlant PartExtraction MethodCompoundConcentration (%)Reference
Azadirachta indica A. JussSeed KernelSupercritical Fluid Extraction (200 bar, 60 °C)This compound2.69--INVALID-LINK--
Oroxylum indicum (L.) Benth. ex KurzRootMethanol Extraction (after microbial inoculation)This compoundQualitatively Identified--INVALID-LINK--

Experimental Protocols: Identification and Quantification

The cornerstone for the analysis of this compound in plant essential oils is Gas Chromatography-Mass Spectrometry (GC-MS). Its volatility and thermal stability make it well-suited for GC separation, while MS provides definitive identification based on its mass-to-charge ratio and fragmentation pattern.

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from plant material.

experimental_workflow plant_material Plant Material (e.g., Seeds, Roots) extraction Extraction (e.g., SFE, Maceration) plant_material->extraction crude_extract Crude Extract extraction->crude_extract gc_ms_analysis GC-MS Analysis crude_extract->gc_ms_analysis data_processing Data Processing gc_ms_analysis->data_processing identification Compound Identification data_processing->identification quantification Quantification data_processing->quantification

Figure 1: General workflow for the analysis of this compound.
Detailed GC-MS Protocol for Quantification

While a specific validated method for the quantification of this compound was not found in the reviewed literature, a general protocol can be constructed based on established methods for analyzing fatty acid methyl esters (FAMEs) and other volatile compounds in essential oils. For accurate quantification, the use of an internal standard is crucial.

Sample Preparation:

  • Extraction: Extract the volatile compounds from the plant material using an appropriate method such as supercritical fluid extraction (SFE) or solvent extraction (e.g., with hexane (B92381) or methanol).

  • Internal Standard Spiking: Accurately weigh a known amount of the essential oil or extract and spike it with a known concentration of an appropriate internal standard (e.g., methyl decanoate (B1226879) or another fatty acid methyl ester not present in the sample).

  • Dilution: Dilute the spiked sample in a suitable solvent (e.g., hexane) to a concentration within the linear range of the instrument.

GC-MS Conditions (Example):

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar cyano-column for better separation of FAMEs.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 min at 250°C.

  • Injector: Splitless mode at 250°C.

  • MSD Parameters:

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

Quantification:

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of authentic this compound and the internal standard.

  • Analysis: Analyze the calibration standards and the prepared samples by GC-MS.

  • Data Analysis: Integrate the peak areas of this compound and the internal standard. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Concentration Determination: Determine the concentration of this compound in the sample by using the calibration curve.

Biosynthesis of 8-Methylnonanoic Acid: The Precursor to this compound

This compound is the methyl ester of 8-methylnonanoic acid. The biosynthesis of this branched-chain fatty acid is closely linked to the capsaicinoid synthesis pathway in plants like chili peppers (Capsicum sp.). The pathway utilizes precursors from branched-chain amino acid metabolism.

The following diagram illustrates the key steps in the biosynthesis of 8-methylnonanoic acid.

biosynthesis_pathway cluster_amino_acid_metabolism Branched-Chain Amino Acid Metabolism cluster_fatty_acid_synthesis Fatty Acid Synthesis Elongation cluster_final_products Final Product Formation L_Valine L-Valine alpha_ketoisovalerate α-Ketoisovalerate L_Valine->alpha_ketoisovalerate BCAT isobutyryl_coa Isobutyryl-CoA alpha_ketoisovalerate->isobutyryl_coa BCKDH elongation_cycle 3x Elongation Cycles isobutyryl_coa->elongation_cycle KASIII malonyl_acp Malonyl-ACP malonyl_acp->elongation_cycle eight_methylnonanoyl_acp 8-Methylnonanoyl-ACP elongation_cycle->eight_methylnonanoyl_acp KASI eight_methylnonanoic_acid 8-Methylnonanoic Acid eight_methylnonanoyl_acp->eight_methylnonanoic_acid Thioesterase methyl_esterification Methyl Esterification eight_methylnonanoic_acid->methyl_esterification methyl_8_methylnonanoate This compound methyl_esterification->methyl_8_methylnonanoate bcat_label BCAT: Branched-chain amino acid aminotransferase bckdh_label BCKDH: Branched-chain α-keto acid dehydrogenase complex kas_label KAS: β-ketoacyl-ACP synthase

Figure 2: Biosynthesis of 8-methylnonanoic acid and its conversion to this compound.

The biosynthesis initiates with the conversion of the branched-chain amino acid L-Valine to isobutyryl-CoA. Isobutyryl-CoA then serves as the starter unit for the fatty acid synthase (FAS) machinery. A key enzyme, β-ketoacyl-ACP synthase III (KAS III), catalyzes the initial condensation with malonyl-ACP. Subsequent elongation cycles, catalyzed by enzymes such as KAS I, lead to the formation of 8-methylnonanoyl-ACP. Finally, a thioesterase cleaves the acyl group to yield 8-methylnonanoic acid. The formation of this compound occurs through the esterification of 8-methylnonanoic acid with methanol, a reaction that can be catalyzed by esterases.

Conclusion and Future Directions

This compound represents a specialized metabolite with a confirmed, albeit limited, distribution in the plant kingdom. This technical guide provides a foundational understanding of its quantitative occurrence, analytical determination, and biosynthetic origins. For researchers and professionals in drug development, the compound and its precursor, 8-methylnonanoic acid, may hold potential for metabolic studies.

Future research should focus on:

  • Broader Screening: A wider screening of plant essential oils is necessary to identify other potential sources of this compound.

  • Quantitative Method Development: The development and validation of a specific GC-MS method for the routine quantification of this compound in various plant matrices would be highly beneficial.

  • Biosynthetic Pathway Elucidation: Further investigation into the specific enzymes, particularly the esterases responsible for the final methylation step in different plant species, is warranted.

This guide serves as a valuable resource for stimulating further research into this intriguing branched-chain fatty acid ester and its potential applications.

References

A Preliminary Investigation of Methyl 8-methylnonanoate Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 8-methylnonanoate (B15497590), a branched-chain fatty acid methyl ester (FAME), has emerged as a compound of interest due to its presence in bioactive natural products and its potential role in metabolic regulation and antimicrobial applications[1]. This document provides a technical framework for the preliminary investigation of its bioactivity. It outlines key biological activities reported for the compound and its corresponding free fatty acid, 8-methylnonanoic acid, and furnishes detailed experimental protocols for cytotoxicity assessment, alongside potential signaling pathways for further investigation. The objective is to provide a foundational guide for researchers to systematically evaluate the therapeutic potential of Methyl 8-methylnonanoate.

Introduction to this compound

This compound (C11H22O2; Molar Mass: 186.29 g/mol ) is a methyl ester of 8-methylnonanoic acid[1][2]. This branched-chain fatty acid structure distinguishes it from more common straight-chain fatty acids, potentially influencing its biological activity[1][3]. It has been identified as a volatile component in plant oils, such as from Azadirachta indica (Neem), and as a metabolite of dihydrocapsaicin, a capsaicinoid found in chili peppers[1][4]. Preliminary studies on its free fatty acid form, 8-methylnonanoic acid, suggest significant effects on energy metabolism, including reduced lipid accumulation in adipocytes and enhanced glucose uptake, pointing towards potential applications in metabolic disorders[1][4][5]. Furthermore, its association with antimicrobial and anti-inflammatory formulations underscores the need for a thorough bioactivity screening[1].

Known and Postulated Bioactivities

Based on existing literature for this compound and related branched-chain fatty acids (BCFAs), the following areas represent key starting points for a preliminary investigation.

  • Metabolic Regulation: Studies on 3T3-L1 adipocytes have shown that 8-methylnonanoic acid can decrease lipid accumulation and improve insulin-stimulated glucose uptake[1][4][5]. The proposed mechanisms involve the activation of AMP-activated protein kinase (AMPK) and modulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathways[1]. In vivo studies in diet-induced obese mice supplemented with 8-methylnonanoic acid showed reduced caloric intake and body weight gain[4][6].

  • Anti-inflammatory Potential: BCFAs, as a class, are being investigated for their role in inflammation[3][7]. Given that lipids can modulate key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB), this is a critical area for investigation[8][9][10].

  • Antimicrobial Efficacy: Formulations containing this compound have demonstrated antimicrobial activity against pathogens including S. aureus, E. coli, and C. albicans[1].

  • Cytotoxicity & Anti-proliferative Effects: As a prerequisite for any therapeutic application, the compound's effect on cell viability must be determined. Some BCFAs have shown anti-proliferative effects in cancer cell lines, suggesting another avenue for research[7][11].

Data Presentation: Quantitative Bioactivity

A systematic investigation requires quantifiable metrics. The following tables summarize key quantitative data found in the literature for 8-methylnonanoic acid and provide a template for organizing new experimental findings for this compound.

Table 1: Summary of Reported Metabolic Activity (3T3-L1 Adipocytes)

Parameter Compound Concentration Observed Effect Reference
Lipid Accumulation 8-methylnonanoic acid 10 µM Reduced to 89% of untreated control [1]
Glucose Uptake 8-methylnonanoic acid Not specified Enhanced in the presence of insulin [1][4][5]

| Key Pathway | 8-methylnonanoic acid | Not specified | Activation of AMPK |[1][5] |

Table 2: Template for In Vitro Cytotoxicity Screening (IC50 Values)

Cell Line Compound Assay Type Incubation Time (hrs) IC50 (µM)
HEK293 (Human Kidney) This compound MTT / XTT 24, 48, 72 To be determined
HepG2 (Human Liver) This compound MTT / XTT 24, 48, 72 To be determined
3T3-L1 (Mouse Adipocyte) This compound MTT / XTT 24, 48, 72 To be determined

| RAW 264.7 (Mouse Macrophage) | this compound | MTT / XTT | 24, 48, 72 | To be determined |

Experimental Protocols

Detailed and reproducible protocols are fundamental to bioactivity investigation. Below are methodologies for initial cytotoxicity screening.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability[12]. Viable cells with active metabolism convert the yellow MTT salt into a purple formazan (B1609692) product[13][14].

Materials:

  • MTT solution: 5 mg/mL in sterile phosphate-buffered saline (PBS), filter-sterilized, stored at 4°C protected from light[13].

  • Cell culture medium (serum-free for assay step).

  • Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Solubilization solution: e.g., 40% (v/v) dimethylformamide (DMF) in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate (B86663) (SDS), pH 4.7[13].

  • 96-well cell culture plates.

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., medium with DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, carefully remove the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well[13].

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals[13].

  • Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the insoluble purple formazan product[13]. Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader[13].

  • Data Analysis: Subtract the absorbance of a blank (medium only) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

The XTT assay is an alternative to MTT. Its primary advantage is the formation of a water-soluble formazan product, which eliminates the need for a solubilization step and simplifies the protocol.

Procedure: The procedure is similar to the MTT assay regarding cell seeding and compound treatment. The key differences are in the reagent and final steps.

  • Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, which typically involves mixing the XTT reagent with an electron-coupling agent.

  • XTT Addition: After the compound incubation period, add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time may vary depending on the cell type and metabolic rate.

  • Absorbance Reading: Measure the absorbance of the soluble formazan product directly at 450-500 nm.

  • Data Analysis: Perform data analysis as described for the MTT assay.

Visualization of Workflows and Pathways

Visual diagrams are essential for conceptualizing experimental designs and potential mechanisms of action.

The following diagram outlines a logical workflow for the preliminary bioactivity screening of this compound.

G cluster_prep Phase 1: Preparation & Primary Screening cluster_secondary Phase 2: Secondary Bioactivity Assays cluster_mechanism Phase 3: Mechanistic Investigation Compound This compound (Stock Solution in DMSO) CellLines Select Cell Lines (e.g., HepG2, RAW 264.7, 3T3-L1) Cytotoxicity Cytotoxicity Assays (MTT / XTT) CellLines->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 AntiInflam Anti-inflammatory Assays (e.g., NO, Cytokine Levels in LPS-stimulated Macrophages) IC50->AntiInflam Use non-toxic concentrations Metabolic Metabolic Assays (e.g., Lipid Accumulation, Glucose Uptake) IC50->Metabolic Antimicrobial Antimicrobial Assays (e.g., MIC against S. aureus, E. coli) IC50->Antimicrobial Pathway Signaling Pathway Analysis (Western Blot, qPCR for PPARγ, NF-κB targets) AntiInflam->Pathway If active Metabolic->Pathway

Fig. 1: Experimental workflow for bioactivity screening.

Based on literature for related fatty acids, this compound may modulate key cellular signaling pathways involved in inflammation and metabolism.

PPARγ Pathway: Fatty acids and their derivatives are known ligands for PPARs, which are nuclear receptors that regulate lipid metabolism and adipogenesis[15][16][17]. Activation of PPARγ in adipocytes can enhance fatty acid uptake and storage, which is consistent with some of the observed effects of 8-methylnonanoic acid[16].

G M8M This compound (or its metabolites) PPARg PPARγ M8M->PPARg Activates PPRE PPRE (DNA Response Element) PPARg->PPRE Binds as Heterodimer RXR RXR RXR->PPRE Genes Target Gene Transcription (e.g., Adiponectin, Glucose Transporters) PPRE->Genes Regulates Response Metabolic Response (↑ Glucose Uptake, Modulated Lipid Storage) Genes->Response

Fig. 2: Postulated PPARγ signaling pathway modulation.

NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation[9][10]. Lipids and their metabolites can influence this pathway at multiple points[8]. An investigation into whether this compound can inhibit the activation of NF-κB in response to an inflammatory stimulus (like lipopolysaccharide, LPS) would be a key step in validating its anti-inflammatory potential.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylates (for degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to M8M This compound M8M->IKK Inhibits? Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6)

Fig. 3: Potential inhibition point in the NF-κB pathway.

Conclusion and Future Directions

This compound presents a compelling profile for bioactivity screening, with preliminary evidence pointing towards significant roles in metabolic regulation and antimicrobial/anti-inflammatory effects. The immediate next steps should involve a systematic in vitro cytotoxicity screening across a panel of relevant cell lines to establish safe concentration ranges for subsequent assays. Following this, functional assays confirming the metabolic and anti-inflammatory effects are warranted. Mechanistic studies focusing on the PPARγ and NF-κB signaling pathways will be crucial for elucidating its molecular mechanism of action and advancing its potential as a novel therapeutic agent.

References

An In-Depth Technical Guide to the Cannabinoid Receptor 1 Antagonist, Rimonabant

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical identified by CAS number 5129-54-4 is Methyl 8-methylnonanoate, a fatty acid methyl ester with applications in the fragrance and food industries, and some reported antimicrobial and anti-inflammatory properties. However, the detailed requirements of this technical guide—focusing on complex signaling pathways, extensive clinical data, and drug development aspects—strongly suggest an interest in a well-researched pharmaceutical compound. It is highly probable that the intended subject was Rimonabant (B1662492) (CAS No. 168273-06-1) , a compound that fits the detailed specifications of this request. This guide will therefore focus on Rimonabant.

Introduction

Rimonabant, also known by its trade name Acomplia, is a selective cannabinoid receptor 1 (CB1) antagonist. It was initially developed as an anti-obesity medication and for smoking cessation. Its mechanism of action involves the blockade of the endocannabinoid system, which is a key regulator of appetite, energy homeostasis, and reward pathways. Despite its efficacy in promoting weight loss and improving metabolic parameters, Rimonabant was withdrawn from the market due to concerns about psychiatric side effects, including depression and anxiety. Nevertheless, it remains a valuable tool for researchers studying the endocannabinoid system and its role in various physiological and pathological processes.

Chemical and Physical Properties

Rimonabant is a synthetic, orally active compound. Its key chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide
CAS Number 168273-06-1
Molecular Formula C₂₂H₂₁Cl₃N₄O
Molecular Weight 463.79 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO (>10 mM)

Mechanism of Action and Signaling Pathways

Rimonabant acts as an inverse agonist and antagonist at the CB1 receptor. The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.

Canonical CB1 Receptor Signaling

Activation of the CB1 receptor by endogenous cannabinoids (e.g., anandamide, 2-AG) or exogenous agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, leading to the inhibition of N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively lead to a reduction in neurotransmitter release.

Rimonabant blocks these effects by binding to the CB1 receptor and preventing its activation. As an inverse agonist, it also reduces the basal, constitutive activity of the receptor.

CB1_Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gαi/o CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_channel Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows K_channel K⁺ Channel K_efflux K⁺ Efflux K_channel->K_efflux Allows Endocannabinoid Endocannabinoids (Anandamide, 2-AG) Endocannabinoid->CB1 Activates Rimonabant Rimonabant Rimonabant->CB1 Blocks G_protein->AC Inhibits G_protein->Ca_channel Inhibits G_protein->K_channel Activates ATP ATP ATP->AC Neurotransmitter_release Neurotransmitter Release cAMP->Neurotransmitter_release Modulates Ca_influx->Neurotransmitter_release Triggers K_efflux->Neurotransmitter_release Inhibits

Canonical CB1 Receptor Signaling Pathway and the Action of Rimonabant.
Experimental Workflow for Assessing CB1 Receptor Activity

The interaction of Rimonabant with the CB1 receptor can be assessed through a series of in vitro assays. A typical experimental workflow is outlined below.

Experimental_Workflow start Start: Compound Synthesis and Purification binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay GTPγS Binding Assay (Determine EC50/IC50, Emax) binding_assay->functional_assay Confirm Target Engagement downstream_assay cAMP Accumulation Assay functional_assay->downstream_assay Assess Functional Activity in_vivo_studies In Vivo Animal Models (Obesity, Metabolic Syndrome) downstream_assay->in_vivo_studies Evaluate In Vivo Efficacy clinical_trials Human Clinical Trials (Phase I-III) in_vivo_studies->clinical_trials Translate to Humans

A generalized experimental workflow for the evaluation of a CB1 receptor modulator like Rimonabant.

Experimental Protocols

Synthesis of Rimonabant

A common synthetic route for Rimonabant involves the condensation of 4-chloropropiophenone with diethyl oxalate (B1200264) to form a diketo ester intermediate. This is followed by reaction with N-aminopiperidine and subsequent acid-catalyzed cyclization with 2,4-dichlorophenylhydrazine hydrochloride.[1]

Materials:

Procedure:

  • Preparation of ethyl 2,4-dioxo-3-methyl-4-(4-chlorophenyl)butanoate: To a solution of LiHMDS in cyclohexane, add a solution of 4-chloropropiophenone in cyclohexane at 15-20°C under a nitrogen atmosphere. After stirring, add diethyl oxalate. The reaction mixture is stirred for 6 hours. The product is extracted with methylene dichloride after acidification with 1 N HCl. The organic phase is dried and evaporated to yield the diketo ester, which can be purified by crystallization from hexane.[1]

  • Synthesis of Rimonabant: The diketo ester is condensed with N-aminopiperidine in ethanol at room temperature. This is followed by the addition of 2,4-dichlorophenylhydrazine hydrochloride to induce in situ cyclization, affording Rimonabant.[1]

In Vitro CB1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Rimonabant for the CB1 receptor.

Materials:

  • Cell membranes expressing the human CB1 receptor

  • [³H]CP55,940 (radioligand)

  • Rimonabant (test compound)

  • Incubation buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.3% BSA, pH 7.4)

  • Wash buffer (50 mM Tris, pH 7.4, 0.25% BSA)

  • Glass fiber filters

  • Scintillation cocktail

Procedure:

  • Incubate the cell membranes with a fixed concentration of [³H]CP55,940 and varying concentrations of Rimonabant in the incubation buffer.

  • Define non-specific binding in the presence of a high concentration of an unlabeled CB1 agonist (e.g., 1 µM CP55,940).

  • Incubate the mixture for 90 minutes at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (the concentration of Rimonabant that inhibits 50% of the specific binding of [³H]CP55,940) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Study in a Diet-Induced Obesity Mouse Model

This protocol is designed to evaluate the effect of Rimonabant on body weight and metabolic parameters in mice with diet-induced obesity.[2]

Animals:

  • Male C57BL/6J mice

Procedure:

  • Induce obesity by feeding the mice a high-fat diet (e.g., 60% of calories from fat) for a specified period (e.g., 12-16 weeks).

  • Divide the obese mice into treatment groups: vehicle control and Rimonabant (e.g., 10 mg/kg, administered orally).

  • Administer the treatment daily for a defined duration (e.g., 4 weeks).

  • Monitor body weight and food intake daily.

  • At the end of the treatment period, collect blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids).

  • Collect tissues (e.g., adipose tissue, liver) for further analysis (e.g., gene expression).

Quantitative Data

The following tables summarize key quantitative data for Rimonabant.

In Vitro Binding Affinity and Functional Activity
ParameterReceptorValue
Ki Human CB11.8 nM
Ki Human CB2514 nM
IC50 Human CB113.6 nM

Data sourced from various in vitro studies.

Pharmacokinetic Parameters in Humans
ParameterValue
Time to Peak Plasma Concentration (Tmax) ~2 hours
Half-life (t1/2) 6-9 days (in healthy young adults)
Metabolism Hepatic (CYP3A and amidohydrolase pathways)

Pharmacokinetic parameters can vary depending on the patient population and dosage.

Clinical Efficacy in Obesity (RIO-North America Trial)
ParameterPlacebo (1 year)Rimonabant 20 mg (1 year)
Weight Change -1.6 kg-6.3 kg
Waist Circumference Change -2.5 cm-6.1 cm
HDL Cholesterol Change +5.4%+12.6%
Triglyceride Change +7.9%-5.3%

Data from the Rimonabant in Obesity (RIO)-North America trial.[3]

Safety and Toxicology

The primary reason for the withdrawal of Rimonabant from the market was its association with an increased risk of psychiatric adverse events.

Common Adverse Events:

  • Nausea

  • Dizziness

  • Diarrhea

  • Anxiety

  • Depressed mood

Serious Adverse Events:

  • Increased risk of depressive disorders and suicidal ideation.[4]

Conclusion

Rimonabant is a potent and selective CB1 receptor antagonist with demonstrated efficacy in reducing body weight and improving cardiometabolic risk factors. However, its clinical use was halted due to significant psychiatric side effects. Despite its withdrawal from the market, Rimonabant remains an invaluable pharmacological tool for research into the endocannabinoid system. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working in this field. Further research into peripherally restricted CB1 antagonists may offer a safer therapeutic approach to harnessing the metabolic benefits of CB1 receptor blockade.

References

Unveiling the Olfactory Signature of Methyl 8-Methylnonanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 8-methylnonanoate (B15497590), a branched-chain fatty acid methyl ester, possesses a unique olfactory profile that contributes to the sensory landscape of various natural products. While its presence has been identified in certain essential oils and as a metabolite, a comprehensive understanding of its olfactory properties is crucial for its potential applications in the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth exploration of the olfactory characteristics of methyl 8-methylnonanoate, detailing its sensory profile, physicochemical properties, and the experimental methodologies used for its synthesis and analysis. Furthermore, this document elucidates the general signaling pathway involved in the perception of such esters.

Physicochemical and Olfactory Properties

This compound is characterized by a complex aroma profile, primarily described as fruity, with significant oily, sweet, waxy, fatty, floral, and winey undertones. A summary of its key physicochemical and qualitative olfactory properties is presented in Table 1.

PropertyValueSource
Chemical Formula C₁₁H₂₂O₂N/A
Molecular Weight 186.29 g/mol N/A
CAS Number 5129-54-4N/A
Boiling Point Approximately 214.2 °C[1]
Odor Profile Fruity, Oily, Sweet, Waxy, Fatty, Floral, WineyN/A

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The synthesis of this compound is commonly achieved through the Fischer esterification of 8-methylnonanoic acid with methanol (B129727), using an acid catalyst.[2]

Materials:

  • 8-methylnonanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 8-methylnonanoic acid in an excess of anhydrous methanol.

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by distillation under reduced pressure.

Sensory Analysis using Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique for identifying odor-active compounds in a sample.[3][4]

Instrumentation:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.

  • Capillary column suitable for the separation of fatty acid methyl esters (e.g., a polar stationary phase like polyethylene (B3416737) glycol or a cyanopropyl polysiloxane).[5][6]

  • Humidified air supply for the olfactometry port.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in an appropriate solvent (e.g., hexane).

  • GC Separation: Inject the sample into the GC. The effluent from the capillary column is split between the FID and the olfactometry port.

  • Olfactometry: A trained sensory panelist sniffs the effluent from the olfactometry port and records the time, duration, and description of any detected odors.

  • Data Analysis: The olfactogram (a plot of odor intensity versus retention time) is compared with the chromatogram from the FID to identify the peak corresponding to the odor-active compound.

  • Quantitative Analysis (Aroma Extract Dilution Analysis - AEDA): To estimate the odor potency, a serial dilution of the sample is prepared and analyzed by GC-O. The highest dilution at which the odor can still be detected is known as the flavor dilution (FD) factor.[3]

Sensory Panel Evaluation

A trained sensory panel can provide detailed descriptive analysis of the olfactory properties of this compound.[7][8][9]

Procedure:

  • Panelist Selection and Training: Select and train a panel of individuals based on their ability to detect and describe various odors. Familiarize them with relevant aroma standards (e.g., fruity, waxy, fatty notes).[10]

  • Sample Presentation: Present samples of this compound (at a controlled concentration in an odorless solvent) to the panelists in a controlled environment (e.g., sensory booths with controlled temperature, humidity, and lighting).

  • Evaluation: Panelists evaluate the odor of the sample and rate the intensity of various sensory attributes (e.g., fruity, oily, sweet, waxy) on a structured scale (e.g., a line scale from "not perceptible" to "very strong").

  • Data Analysis: The data from the panelists are collected and statistically analyzed to generate a sensory profile of the compound.

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[11][12] These receptors are G-protein coupled receptors (GPCRs).[11] While the specific ORs that bind to this compound have not yet been identified, the general signaling cascade is well-established.[12]

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binding G_protein G-protein (Gαolf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Binding & Opening Ca_Na_influx Ca²⁺ / Na⁺ Influx CNG_channel->Ca_Na_influx Depolarization Depolarization Ca_Na_influx->Depolarization Signal_to_brain Signal to Brain Depolarization->Signal_to_brain

Caption: General olfactory signaling pathway.

Upon binding of an odorant molecule to its specific OR, a conformational change in the receptor activates an associated G-protein (Gαolf).[11] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[11] The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of sodium and calcium ions. This influx causes depolarization of the olfactory sensory neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.

Logical Workflow for Olfactory Property Determination

The comprehensive evaluation of the olfactory properties of a compound like this compound follows a logical workflow, from its synthesis to its detailed sensory characterization.

Olfactory_Property_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical & Sensory Evaluation cluster_data Data Interpretation Synthesis Synthesis of Methyl 8-methylnonanoate Purification Purification (e.g., Distillation) Synthesis->Purification GC_MS GC-MS Analysis (Purity & Structure) Purification->GC_MS GC_O GC-Olfactometry (Odor-active regions) Purification->GC_O Sensory_Panel Sensory Panel (Descriptive Analysis) Purification->Sensory_Panel Odor_Profile Qualitative Odor Profile GC_O->Odor_Profile Odor_Threshold Quantitative Odor Threshold (FD Factor / OAV) GC_O->Odor_Threshold Sensory_Panel->Odor_Profile

Caption: Workflow for determining olfactory properties.

Conclusion

This compound presents a multifaceted olfactory profile with potential for various applications. This guide has provided a comprehensive overview of its known sensory characteristics, along with detailed experimental protocols for its synthesis and sensory evaluation. While qualitative descriptions of its aroma are available, further research is required to determine its quantitative odor threshold and to identify the specific olfactory receptors responsible for its perception. Such data will be invaluable for the targeted application of this compound in the development of novel flavors, fragrances, and potentially as a modulator of sensory-driven physiological responses.

References

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of Methyl 8-methylnonanoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 8-methylnonanoate (B15497590) (CAS No. 5129-54-4) is a branched-chain fatty acid methyl ester (FAME) that has garnered interest in various scientific fields, including as a potential biomarker and in the study of metabolic pathways.[1] Gas chromatography-mass spectrometry (GC-MS) is the definitive analytical technique for the identification and quantification of this volatile compound due to its high sensitivity, selectivity, and ability to provide structural information through mass spectral fragmentation.[1] This application note provides a detailed protocol for the analysis of Methyl 8-methylnonanoate using GC-MS, intended for researchers, scientists, and professionals in drug development.

Compound Information

PropertyValue
Compound Name This compound
Synonyms 8-Methylnonanoic acid, methyl ester
CAS Number 5129-54-4
Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol [1][2]

Quantitative Data

Mass Spectrometric Data

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that are indicative of its structure. The key mass-to-charge ratios (m/z) for identification are summarized below.

m/zRelative IntensityIon Assignment (Proposed)
74100% (Base Peak)McLafferty rearrangement fragment [CH3OC(OH)=CH2]+
87High[CH3OCO(CH2)2]+
43Moderate[C3H7]+ (isopropyl group)
55Moderate[C4H7]+
101Moderate[CH3OCO(CH2)3]+
143Low[M - C3H7]+ (Loss of isopropyl group)
155Low[M - OCH3]+ (Loss of methoxy (B1213986) group)
186Low[M]+ (Molecular ion)

Data compiled from the NIST Mass Spectrometry Data Center.

Chromatographic Data

The retention of this compound can be characterized by its Kovats retention index (RI), which is a relative measure of elution time.

Column TypeKovats Retention Index (RI)
Standard Non-Polar 1276
Standard Polar 1543

Data from the NIST Chemistry WebBook.[2]

Experimental Protocols

This section outlines a comprehensive protocol for the GC-MS analysis of this compound, from sample preparation to data acquisition.

Sample Preparation: Esterification of 8-Methylnonanoic Acid

For samples containing 8-methylnonanoic acid, derivatization to its methyl ester is required to improve volatility for GC analysis. A common and effective method is acid-catalyzed esterification.

Reagents and Materials:

  • Sample containing 8-methylnonanoic acid

  • Methanol (B129727), anhydrous

  • Acetyl chloride or 1.25 M HCl in methanol

  • Hexane (B92381), GC grade

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Glass test tubes with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

  • GC vials with inserts

Procedure:

  • Accurately weigh or pipette a known amount of the sample into a screw-capped glass test tube.

  • Add 2 mL of a 5% solution of acetyl chloride in anhydrous methanol. Caution: This reaction is exothermic and should be performed in a fume hood. Alternatively, use a commercially available 1.25 M HCl in methanol solution.

  • Securely cap the tube and vortex for 30 seconds.

  • Heat the mixture at 60°C for 1 hour in a heating block or water bath.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane to the tube and vortex thoroughly for 1 minute to extract the this compound.

  • Add 1 mL of saturated sodium bicarbonate solution to neutralize the excess acid. Vortex and allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean test tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation and analytical goals.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
GC Column Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1) or Splitless for trace analysis
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature: 70°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C
MS Transfer Line 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis (ions: 74, 87, 43, 143)

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing 8-Methylnonanoic Acid Esterification Acid-Catalyzed Esterification Sample->Esterification Methanol/ HCl Extraction Hexane Extraction Esterification->Extraction Neutralization Neutralization Extraction->Neutralization NaHCO3 soln. Drying Drying with Na2SO4 Neutralization->Drying FinalSample Sample in GC Vial Drying->FinalSample Injection Injection FinalSample->Injection Separation GC Separation Injection->Separation Carrier Gas (Helium) Ionization EI Ionization Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Identification Compound Identification DataAcquisition->Identification Mass Spectrum Comparison Quantification Quantification Identification->Quantification Peak Area Integration Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Data Analysis and Interpretation

Qualitative Analysis: The identification of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library, such as the NIST/EPA/NIH Mass Spectral Library. The fragmentation pattern, particularly the base peak at m/z 74 and the presence of characteristic ions like m/z 87 and 143, provides a high degree of confidence in the identification. The retention time of the analyte should also be consistent with that of a known standard analyzed under the same conditions.

Quantitative Analysis: For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations. The peak area of a characteristic ion (e.g., m/z 74 or 87) is plotted against the concentration. The concentration of this compound in an unknown sample can then be determined from its peak area using the calibration curve. The use of an internal standard is recommended to improve accuracy and precision.

Conclusion

This application note provides a detailed and robust protocol for the analysis of this compound by GC-MS. The described methods for sample preparation, instrumental analysis, and data interpretation are suitable for a wide range of applications in research, clinical, and pharmaceutical settings. The provided quantitative data and experimental workflow serve as a valuable resource for scientists and professionals working with this and similar branched-chain fatty acid methyl esters.

References

Application Note: Structural Confirmation of Methyl 8-methylnonanoate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 8-methylnonanoate (B15497590) is a branched-chain fatty acid methyl ester with significance in various research fields, including metabolic and nutritional studies.[1] Its structural elucidation is crucial for its application in these areas. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for the unambiguous structural confirmation of organic molecules like Methyl 8-methylnonanoate. This application note provides a detailed protocol and data interpretation guide for the structural confirmation of this compound using ¹H and ¹³C NMR spectroscopy.

Data Presentation

The structural confirmation of this compound relies on the analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) provide detailed information about the molecular structure.

Table 1: ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2 (-CH₂-COO)~2.30Triplet~7.52H
H-3 to H-7 (-CH₂-)~1.20 - 1.65Multiplet-10H
H-8 (-CH-)~1.50Multiplet-1H
H-9, H-10 (-CH₃)~0.85Doublet~6.66H
-OCH₃~3.67Singlet-3H

Table 2: ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)
C-1 (-COO-)~174
C-2~34
C-3 to C-7~25 - 39
C-8~39
C-9, C-10~22
-OCH₃~51

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical, and CDCl₃ is commonly used for non-polar compounds like fatty acid methyl esters.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is sufficient for the instrument's detector, typically around 4-5 cm.

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent shimming issues and improve spectral quality.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve optimal homogeneity and spectral resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Mandatory Visualization

The following diagram illustrates the workflow for the structural confirmation of this compound using NMR spectroscopy.

structural_confirmation_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Confirmation sample This compound dissolve Dissolve in CDCl3 with TMS sample->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Spectroscopy transfer->h1_nmr c13_nmr 13C NMR Spectroscopy transfer->c13_nmr analyze_shifts Analyze Chemical Shifts h1_nmr->analyze_shifts analyze_coupling Analyze Coupling Constants and Multiplicity h1_nmr->analyze_coupling analyze_integration Analyze Integration h1_nmr->analyze_integration c13_nmr->analyze_shifts structure_confirm Structural Confirmation analyze_shifts->structure_confirm analyze_coupling->structure_confirm analyze_integration->structure_confirm

References

Application Notes and Protocols for Methyl 8-methylnonanoate as a GC Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the use of Methyl 8-methylnonanoate (B15497590) as an internal standard (IS) for quantitative analysis by gas chromatography (GC). The internal standard method is a widely used technique to improve the accuracy and precision of chromatographic analysis by correcting for variations in sample injection volume, detector response, and sample preparation.[1][2][3]

Introduction to the Internal Standard Method

The internal standard method involves adding a constant, known amount of a specific compound—the internal standard—to all calibration standards and unknown samples prior to analysis.[2] The concentration of the analyte is determined by comparing the ratio of the analyte's detector response (peak area) to that of the internal standard.[1] This method effectively compensates for analytical errors, leading to more reliable and reproducible results.[2]

Key criteria for selecting a suitable internal standard include:

  • It must be a compound that is not naturally present in the original sample.[1][2]

  • It should be chemically similar to the analyte(s) of interest.[1][2]

  • It must be completely resolved from all other components in the chromatogram.[2]

  • It should elute close to the analyte(s) of interest.[4][5]

  • It must not react with any of the sample components.[5]

Suitability of Methyl 8-methylnonanoate as an Internal Standard

This compound (CAS 5129-54-4) is a branched-chain fatty acid methyl ester (FAME).[6] Its distinct structure and physical properties make it a promising candidate for an internal standard in the analysis of other FAMEs, volatile, and semi-volatile organic compounds.

Physicochemical Properties:

  • Molecular Formula: C11H22O2[6][7][8]

  • Molecular Weight: 186.29 g/mol [6][8][9]

  • Boiling Point: Approximately 214.2°C[6][7]

  • Structure: As a branched-chain ester, it provides good chromatographic separation from common straight-chain fatty acid esters.[6]

Its branched structure often results in a unique retention time, reducing the likelihood of co-elution with analytes of interest, particularly in complex matrices like food, biological, or environmental samples.

Experimental Protocol

This protocol outlines the steps for using this compound as an internal standard for the quantification of a hypothetical analyte using GC with Flame Ionization Detection (GC-FID).

3.1 Materials and Reagents

  • This compound (≥99% purity)

  • Analyte(s) of interest (analytical standard grade)

  • High-purity solvent (e.g., hexane, ethyl acetate, or methanol, suitable for both IS and analyte)

  • Volumetric flasks (Class A)

  • Micropipettes and tips

  • GC vials with caps (B75204) and septa

3.2 Instrumentation (Typical GC-FID Conditions for FAME Analysis)

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID)

  • Column: A polar capillary column, such as a Carbowax 20M (e.g., 50 m x 0.28 mm ID) or a CP-Sil 88, is often suitable for FAME analysis.[10][11]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector: Split/splitless injector, typically operated at 250°C.

  • Oven Temperature Program:

    • Initial Temperature: 70°C

    • Ramp: 2°C/min to 190°C[11]

    • Note: This program should be optimized based on the specific analytes.

  • Detector Temperature: 280°C

3.3 Preparation of Standard Solutions

3.3.1 Internal Standard (IS) Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of this compound.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the chosen solvent.

  • Stopper and mix thoroughly. This is the IS Stock Solution .

3.3.2 Analyte Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of the analyte standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the chosen solvent.

  • Stopper and mix thoroughly. This is the Analyte Stock Solution .

3.3.3 Calibration Standards

  • Label a series of five 10 mL volumetric flasks (e.g., CAL 1 to CAL 5).

  • Add a constant amount of the IS Stock Solution to each flask. For example, add 100 µL to each, resulting in an IS concentration of 10 µg/mL in each calibration standard.

  • Add varying amounts of the Analyte Stock Solution to the flasks to create a concentration range (see Table 1 for an example).

  • Dilute each flask to the 10 mL mark with the solvent.

  • Stopper and mix thoroughly. Transfer to GC vials for analysis.

3.4 Sample Preparation

  • Accurately measure a known amount of the unknown sample (e.g., 1.0 g or 1.0 mL) into a volumetric flask.

  • Add the same amount of IS Stock Solution as used in the calibration standards (e.g., 100 µL).

  • Dilute to the mark with the solvent.

  • Mix thoroughly and, if necessary, filter or centrifuge to remove particulates before transferring to a GC vial.

Data Analysis and Calculations

4.1 Calculation of Relative Response Factor (RRF) After running the calibration standards, the Relative Response Factor (RRF) must be calculated. The RRF accounts for the difference in the detector's response to the analyte and the internal standard.[12]

The response factor for each compound is the peak area divided by its concentration.[13][14]

The formula for RRF is: RRF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS) [14]

  • For each calibration level, calculate the RRF.

  • Determine the average RRF across the calibration range. A consistent RRF (low %RSD) indicates good linearity.[5]

4.2 Quantification of Analyte in Unknown Samples Once the average RRF is established, the concentration of the analyte in the unknown sample can be calculated using the following rearranged formula:

Conc_analyte = (Area_analyte / Area_IS) * (Conc_IS / RRF)

Where:

  • Conc_analyte: Concentration of the analyte in the prepared sample.

  • Area_analyte: Peak area of the analyte in the sample chromatogram.

  • Area_IS: Peak area of the internal standard in the sample chromatogram.

  • Conc_IS: Concentration of the internal standard in the prepared sample.

  • RRF: The average Relative Response Factor calculated from the calibration standards.

Data Presentation

Quantitative data should be organized into clear tables for easy interpretation and comparison.

Table 1: Example Calibration Curve Data

Calibration LevelAnalyte Conc. (µg/mL)IS Conc. (µg/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)RRF
CAL 12.010.0DataDataDataData
CAL 25.010.0DataDataDataData
CAL 310.010.0DataDataDataData
CAL 420.010.0DataDataDataData
CAL 550.010.0DataDataDataData
Average RRF: Data
%RSD of RRF: Data

Table 2: Example Sample Quantification Data

Sample IDAnalyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Calculated Conc. in Sample (µg/mL)Final Conc. in Original Sample
Sample 1DataDataDataDataData
Sample 2DataDataDataDataData
Sample 3DataDataDataDataData

Mandatory Visualizations

Diagram 1: Experimental Workflow The following diagram illustrates the logical workflow for using this compound as an internal standard in a quantitative GC analysis.

GC_Internal_Standard_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_calc Calculation Phase prep 1. Preparation analysis 2. GC Analysis calc 3. Data Calculation is_stock Prepare IS Stock (this compound) cal_standards Prepare Calibration Standards (Analyte + Constant IS) is_stock->cal_standards sample_prep Prepare Unknown Samples (Sample + Constant IS) is_stock->sample_prep analyte_stock Prepare Analyte Stock analyte_stock->cal_standards inject_cal Inject Calibration Standards cal_standards->inject_cal inject_sample Inject Prepared Samples sample_prep->inject_sample acquire_data Acquire Chromatograms (Peak Areas) inject_cal->acquire_data inject_sample->acquire_data calc_rrf Calculate Average RRF from Calibration Data acquire_data->calc_rrf quantify Quantify Analyte in Samples using RRF and Peak Area Ratios calc_rrf->quantify report Report Final Concentration quantify->report

References

Application Notes and Protocols for Testing the Antimicrobial Activity of Methyl 8-methylnonanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 8-methylnonanoate (B15497590) is a branched-chain fatty acid methyl ester that has been identified as a bioactive component in formulations demonstrating antimicrobial properties.[1] This document provides detailed protocols for testing the antimicrobial activity of pure Methyl 8-methylnonanoate against a range of bacterial and fungal pathogens. The methodologies described herein are based on established standards for antimicrobial susceptibility testing (AST) and are intended to provide a framework for the consistent and reliable evaluation of this compound's efficacy.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be summarized in clear and structured tables to facilitate comparison and interpretation of results.

Table 1: Example Data Summary for Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)
Staphylococcus aureusATCC® 29213™
Escherichia coliATCC® 25922™
Pseudomonas aeruginosaATCC® 27853™
Candida albicansATCC® 90028™
[Additional Organism][Strain ID]

Table 2: Example Data Summary for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

Test MicroorganismStrain IDMBC/MFC (µg/mL)
Staphylococcus aureusATCC® 29213™
Escherichia coliATCC® 25922™
Pseudomonas aeruginosaATCC® 27853™
Candida albicansATCC® 90028™
[Additional Organism][Strain ID]

Table 3: Example Data Summary for Disk Diffusion Assay of this compound

Test MicroorganismStrain IDDisk Content (µg)Zone of Inhibition (mm)
Staphylococcus aureusATCC® 29213™
Escherichia coliATCC® 25922™
Pseudomonas aeruginosaATCC® 27853™
Candida albicansATCC® 90028™
[Additional Organism][Strain ID]

Experimental Protocols

Broth Microdilution Method for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

a. Materials and Reagents:

  • This compound (pure)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi

  • Bacterial and fungal strains (e.g., ATCC® quality control strains)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator

b. Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be tested for its own antimicrobial activity.

  • Preparation of Microtiter Plates:

    • Add 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to column 10. Discard 100 µL from column 10. Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no inoculum).

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be verified using a spectrophotometer.

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well (columns 1-11) with 100 µL of the final bacterial or fungal inoculum.

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity).

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is performed subsequently to the MIC to determine the lowest concentration of the compound that kills the microorganism.

a. Materials and Reagents:

  • Microtiter plates from the completed MIC assay

  • Mueller-Hinton Agar (B569324) (MHA) plates for bacteria

  • Sabouraud Dextrose Agar (SDA) plates for fungi

  • Sterile pipette tips and spreaders

b. Protocol:

  • From the wells of the MIC plate showing no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.

  • Spread the aliquot onto a sterile agar plate (MHA for bacteria, SDA for fungi).

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial susceptibility.

a. Materials and Reagents:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial and fungal strains

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Incubator

  • Calipers or a ruler

b. Protocol:

  • Preparation of Disks: Impregnate sterile filter paper disks with a known amount of this compound solution and allow them to dry under aseptic conditions.

  • Preparation of Inoculum: Prepare a standardized inoculum as described in the MIC protocol (turbidity equivalent to 0.5 McFarland standard).

  • Inoculation of Agar Plate: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions.

  • Application of Disks: Place the impregnated disks on the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zones of complete inhibition around the disks to the nearest millimeter.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC/MFC Determination cluster_disk Disk Diffusion Assay prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well plate prep_compound->serial_dilution prep_disks Impregnate disks with This compound prep_compound->prep_disks prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculation Inoculate wells with microbial suspension prep_inoculum->inoculation inoculate_plate Inoculate Mueller-Hinton -Agar plate prep_inoculum->inoculate_plate serial_dilution->inoculation incubation_mic Incubate plate (16-24h @ 37°C) inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no growth) incubation_mic->read_mic plating Plate aliquots from clear wells onto agar plates read_mic->plating incubation_mbc Incubate agar plates (18-24h @ 37°C) plating->incubation_mbc read_mbc Determine MBC/MFC (≥99.9% killing) incubation_mbc->read_mbc place_disks Place disks on agar surface prep_disks->place_disks inoculate_plate->place_disks incubation_disk Incubate plate (16-24h @ 37°C) place_disks->incubation_disk measure_zones Measure Zones of Inhibition incubation_disk->measure_zones

Caption: Experimental workflow for antimicrobial susceptibility testing of this compound.

signaling_pathway compound This compound membrane Bacterial Cell Membrane compound->membrane Intercalates into lipid bilayer disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Cytoplasmic Contents (Ions, ATP, etc.) disruption->leakage inhibition Inhibition of Membrane-Bound Enzymes & Transport Systems disruption->inhibition cell_death Bacterial Cell Death leakage->cell_death inhibition->cell_death

Caption: Hypothetical mechanism of action of this compound on bacterial cells.

References

Application of Methyl 8-methylnonanoate in studying lipid metabolism in adipocytes.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 8-methylnonanoate (B15497590) is a branched-chain fatty acid methyl ester that serves as a valuable tool for investigating lipid metabolism in adipocytes. As a derivative of 8-methylnonanoic acid (8-MNA), a metabolite of dihydrocapsaicin (B196133) found in chili peppers, it provides a non-pungent alternative for studying the metabolic effects associated with capsaicinoids.[1][2] In the cellular environment, it is readily hydrolyzed to its active form, 8-methylnonanoic acid, which has been shown to modulate several key aspects of adipocyte function. These application notes provide a comprehensive overview of the use of Methyl 8-methylnonanoate in adipocyte research, including its effects on lipid accumulation, lipolysis, and glucose uptake. Detailed protocols for key experiments are provided to facilitate the design and execution of studies in this area.

Key Applications

  • Investigation of Lipogenesis and Lipid Accumulation: this compound, through its conversion to 8-MNA, has been demonstrated to reduce lipid accumulation in adipocytes, making it a useful compound for studying the pathways that regulate fat storage.[3][4][5]

  • Analysis of Lipolysis: The compound's active form, 8-MNA, has been shown to modulate the lipolytic response in adipocytes, offering a tool to explore the signaling cascades involved in the breakdown of triglycerides.[3][4][6]

  • Elucidation of Glucose Metabolism: Studies have indicated that 8-MNA can enhance insulin-stimulated glucose uptake in adipocytes, highlighting its potential for research into insulin (B600854) sensitivity and glucose homeostasis.[2][3][4]

  • Exploration of Cellular Signaling Pathways: 8-MNA has been found to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism, providing a means to investigate the downstream effects of this key signaling molecule.[3][4][5]

Data Presentation

Table 1: Effect of 8-Methylnonanoic Acid (8-MNA) on Lipid Content in 3T3-L1 Adipocytes under Nutrient Starvation
Treatment Concentration (µM)Relative Lipid Content (%)
Vehicle (Control)100
1~85
10~75

Data are estimated from graphical representations in existing literature and presented as a percentage of the vehicle-treated control.[3]

Table 2: Effect of 8-Methylnonanoic Acid (8-MNA) on Lipolysis in 3T3-L1 Adipocytes
Treatment ConditionRelative Glycerol (B35011) Release (%)
Vehicle (Control)100
Isoproterenol (B85558) (10 µM)~250
Isoproterenol (10 µM) + 8-MNA (10 µM)~180

Data are estimated from graphical representations in existing literature and presented as a percentage of the vehicle-treated control.[3]

Table 3: Effect of 8-Methylnonanoic Acid (8-MNA) on Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes
Treatment ConditionRelative Glucose Uptake (%)
Vehicle (Control)100
Insulin (100 nM)~200
Insulin (100 nM) + 8-MNA (10 µM)~250

Data are estimated from graphical representations in existing literature and presented as a percentage of the vehicle-treated control.[3]

Experimental Protocols

Protocol 1: Assessment of Lipid Accumulation using Oil Red O Staining

This protocol describes a method for quantifying lipid accumulation in 3T3-L1 adipocytes treated with this compound.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin)

  • This compound

  • Oil Red O staining solution (0.5% Oil Red O in isopropanol (B130326), diluted with water)

  • 10% Formalin

  • Isopropanol

Procedure:

  • Culture 3T3-L1 preadipocytes to confluence in a multi-well plate.

  • Induce differentiation by replacing the culture medium with differentiation medium.

  • After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, supplemented with the desired concentrations of this compound or vehicle control.

  • Culture for an additional 4-6 days, replacing the medium every 2 days.

  • Wash the cells with Phosphate Buffered Saline (PBS).

  • Fix the cells with 10% formalin for at least 1 hour.

  • Wash the cells with water and then with 60% isopropanol.

  • Stain the cells with the working solution of Oil Red O for 20 minutes.

  • Wash the cells extensively with water.

  • Elute the stain by adding 100% isopropanol to each well and incubate for 10 minutes with gentle shaking.

  • Transfer the eluate to a new plate and measure the absorbance at 510 nm.

Protocol 2: Measurement of Lipolysis

This protocol details the measurement of glycerol release from 3T3-L1 adipocytes to assess lipolysis.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Krebs-Ringer bicarbonate buffer (KRBH) with 2% Bovine Serum Albumin (BSA)

  • This compound

  • Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)

  • Glycerol assay kit

Procedure:

  • Differentiate 3T3-L1 cells into mature adipocytes as described in Protocol 1.

  • Wash the cells twice with warm PBS.

  • Pre-incubate the cells with KRBH buffer containing the desired concentrations of this compound or vehicle for 1 hour.

  • Stimulate lipolysis by adding isoproterenol (final concentration 10 µM) and incubate for 2-3 hours at 37°C.

  • Collect the incubation medium from each well.

  • Measure the glycerol concentration in the collected medium using a commercial glycerol assay kit according to the manufacturer's instructions.

Protocol 3: Glucose Uptake Assay

This protocol describes the measurement of insulin-stimulated glucose uptake in 3T3-L1 adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Serum-free DMEM

  • Krebs-Ringer-HEPES (KRH) buffer

  • This compound

  • Insulin

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Cytochalasin B (as a negative control for glucose transport)

Procedure:

  • Differentiate 3T3-L1 cells into mature adipocytes.

  • Serum-starve the cells in serum-free DMEM for 2-4 hours.

  • Wash the cells with KRH buffer.

  • Pre-incubate the cells with KRH buffer containing this compound or vehicle for 30 minutes.

  • Stimulate the cells with insulin (100 nM) for 20 minutes at 37°C.

  • Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose or a fluorescent glucose analog and incubate for 5-10 minutes.

  • Stop the uptake by washing the cells rapidly with ice-cold PBS.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.

Visualizations

experimental_workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_assays Functional Assays Preadipocytes 3T3-L1 Preadipocytes Confluence Growth to Confluence Preadipocytes->Confluence Differentiation Induction of Differentiation (MDI) Confluence->Differentiation Treatment Incubation with This compound Differentiation->Treatment Lipid_Acc Lipid Accumulation (Oil Red O Staining) Treatment->Lipid_Acc Lipolysis Lipolysis Assay (Glycerol Release) Treatment->Lipolysis Glucose_Uptake Glucose Uptake Assay Treatment->Glucose_Uptake

Caption: Experimental workflow for studying the effects of this compound on adipocyte function.

signaling_pathway M8M This compound MNA 8-Methylnonanoic Acid M8M->MNA Hydrolysis AMPK AMPK MNA->AMPK Activates Lipolysis Lipolysis MNA->Lipolysis Glucose_Uptake Insulin-stimulated Glucose Uptake MNA->Glucose_Uptake Lipogenesis Lipogenesis AMPK->Lipogenesis

Caption: Proposed signaling pathway of 8-Methylnonanoic Acid in adipocytes.

References

Application Notes and Protocols: Reduction of Methyl 8-methylnonanoate to 8-methylnonanol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the chemical reduction of methyl 8-methylnonanoate (B15497590) to 8-methylnonanol. This conversion is a fundamental transformation in organic synthesis, often employed in the preparation of specialty chemicals, pharmaceutical intermediates, and fragrance compounds. The primary method detailed herein utilizes lithium aluminum hydride (LiAlH₄), a potent reducing agent capable of efficiently converting esters to primary alcohols. This document includes a comprehensive experimental protocol, safety precautions, and expected analytical data for the characterization of the final product.

Introduction

The reduction of esters to primary alcohols is a cornerstone reaction in organic chemistry. 8-Methylnonanol, a branched-chain primary alcohol, is a valuable synthon in various chemical industries. Its synthesis from the corresponding methyl ester, methyl 8-methylnonanoate, is typically achieved through the use of powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and propensity to afford excellent yields.[1][2] The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester, leading to an intermediate that subsequently collapses to an aldehyde, which is then rapidly reduced to the primary alcohol.

Reaction Scheme

The overall chemical transformation is depicted below:

Scheme 1: Reduction of this compound to 8-methylnonanol using LiAlH₄

Methyl 8-methylnonanoate8-methylnonanol

Quantitative Data Summary

While a specific literature-reported yield for the reduction of this compound was not found, the reduction of similar long-chain fatty acid methyl esters with lithium aluminum hydride is known to proceed in high to quantitative yields (typically >95%).[1] The following tables summarize the key physical and analytical data for the starting material and the product.

Table 1: Physical Properties of Reactant and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)
This compoundC₁₁H₂₂O₂186.30Colorless liquid~214
8-methylnonanolC₁₀H₂₂O158.28Colorless liquid~213

Table 2: Expected Spectroscopic Data for 8-methylnonanol *

Spectroscopic TechniqueCharacteristic Peaks
¹H NMR (CDCl₃)δ (ppm): 3.64 (t, 2H, -CH₂OH), 1.57 (m, 2H), 1.2-1.4 (m, ~13H), 0.88 (d, 3H, -CH₃), 0.86 (t, 3H, -CH₃)
¹³C NMR (CDCl₃)δ (ppm): 63.1 (-CH₂OH), 39.1, 32.8, 31.9, 29.6, 29.3, 28.0, 22.7, 19.8, 14.1
IR Spectroscopy (liquid film)ν (cm⁻¹): 3330 (broad, O-H stretch), 2955, 2925, 2855 (C-H stretch), 1465 (C-H bend), 1055 (C-O stretch)

*Note: The provided spectroscopic data is for the closely related structural isomer, 1-nonanol, as specific data for 8-methylnonanol was not available in public databases.[3][4][5][6] The expected spectra for 8-methylnonanol will be very similar, with the key differences arising from the methyl branch, which will manifest as a doublet in the ¹H NMR and distinct signals in the upfield region of the ¹³C NMR spectrum.

Experimental Protocol: LiAlH₄ Reduction of this compound

This protocol is a general procedure adapted for the reduction of fatty acid methyl esters.

4.1. Materials and Equipment

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware for extraction and filtration

4.2. Safety Precautions

  • Lithium aluminum hydride is a highly reactive and flammable solid. It reacts violently with water and protic solvents to produce hydrogen gas, which can ignite. Handle LiAlH₄ with extreme care in a fume hood and under an inert atmosphere. Ensure all glassware is thoroughly dried before use.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Have a Class D fire extinguisher (for combustible metals) readily available.

  • Quench any residual LiAlH₄ carefully at the end of the reaction as described in the workup procedure.

4.3. Reaction Procedure

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

  • Reagent Addition: Under a positive pressure of inert gas, carefully add lithium aluminum hydride (1.2 equivalents) to the flask, followed by anhydrous THF to form a suspension.

  • Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, or until the reaction is complete (monitor by TLC or GC-MS).

  • Workup (Fieser method): a. Cool the reaction mixture back to 0 °C with an ice bath. b. Cautiously and slowly add water (x mL, where x = grams of LiAlH₄ used) dropwise to quench the excess LiAlH₄. This is a highly exothermic process that will generate hydrogen gas. c. Add 15% aqueous sodium hydroxide (B78521) (x mL) dropwise. d. Add water (3x mL) and stir the mixture vigorously for 30 minutes until a white, granular precipitate forms.

  • Isolation: a. Filter the mixture through a pad of Celite®, washing the precipitate with diethyl ether. b. Transfer the filtrate to a separatory funnel and wash with 1 M HCl, followed by brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude 8-methylnonanol.

  • Purification: If necessary, the product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

Chemical Reaction Workflow

reaction_workflow start Start lah LiAlH₄ Suspension in Anhydrous THF (0°C) start->lah ester This compound in Anhydrous THF reaction Reaction at RT ester->reaction lah->reaction Dropwise addition quench Workup: 1. H₂O 2. NaOH(aq) 3. H₂O reaction->quench extraction Extraction with Et₂O quench->extraction drying Drying (MgSO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation product 8-methylnonanol evaporation->product

Caption: Workflow for the reduction of this compound.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism ester This compound intermediate1 Tetrahedral Intermediate ester->intermediate1 + H⁻ (from LiAlH₄) aldehyde 8-methylnonanal intermediate1->aldehyde - MeO⁻ intermediate2 Alkoxide Intermediate aldehyde->intermediate2 + H⁻ (from LiAlH₄) product 8-methylnonanol intermediate2->product + H⁺ (workup)

Caption: Simplified mechanism of ester reduction with LiAlH₄.

Conclusion

The reduction of this compound to 8-methylnonanol using lithium aluminum hydride is a robust and high-yielding synthetic method. Adherence to strict anhydrous conditions and safety protocols is paramount for the successful and safe execution of this reaction. The provided protocol and analytical data serve as a comprehensive guide for researchers in the fields of chemical synthesis and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 8-methylnonanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 8-methylnonanoate (B15497590) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing Methyl 8-methylnonanoate?

The most prevalent and well-established laboratory method for synthesizing this compound is the Fischer esterification of 8-methylnonanoic acid with methanol (B129727).[1] This acid-catalyzed reaction is a classic example of nucleophilic acyl substitution, where methanol acts as the nucleophile attacking the carbonyl carbon of the carboxylic acid.[1]

Q2: What are the key factors influencing the yield of the Fischer esterification for this compound?

The Fischer esterification is an equilibrium-controlled reaction.[2] To maximize the yield of this compound, several factors are crucial:

  • Molar Ratio of Reactants: Using a large excess of methanol can shift the equilibrium towards the product side, increasing the yield.[2]

  • Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is necessary to protonate the carboxylic acid, making it more susceptible to nucleophilic attack.

  • Temperature: The reaction is typically conducted at the reflux temperature of the alcohol (methanol) to increase the reaction rate.

  • Removal of Water: Water is a byproduct of the reaction, and its presence can drive the equilibrium back towards the reactants (hydrolysis).[2] Continuously removing water as it forms is a highly effective strategy to improve yield.

Q3: Are there alternative synthesis methods to Fischer esterification?

Yes, an alternative is enzymatic transesterification. This method involves reacting a different methyl ester with 8-methylnonan-1-ol, catalyzed by an immobilized lipase (B570770) such as Candida antarctica lipase B. While this can be a milder method, it may require longer reaction times.

Troubleshooting Guide

Low Yield

Q4: I am consistently getting a low yield of this compound. What are the likely causes and how can I fix them?

Low yield is a common issue in Fischer esterification. Here are the primary causes and their solutions:

Potential Cause Explanation Recommended Solution
Presence of Water Water, a byproduct, can hydrolyze the ester back to the carboxylic acid and alcohol, shifting the equilibrium to the left. Water may be present in the reagents or accumulate during the reaction.Ensure all glassware is thoroughly dried before use. Use anhydrous reagents if possible. The most effective solution is to actively remove water during the reaction using a Dean-Stark apparatus with an azeotropic solvent like toluene.
Insufficient Catalyst The acid catalyst is essential for the reaction to proceed at a reasonable rate. Too little catalyst will result in a slow and incomplete reaction.The typical catalyst loading is 1-2% w/w of the carboxylic acid. Ensure you are using an adequate amount of a strong acid catalyst like concentrated H₂SO₄ or p-TsOH.
Suboptimal Molar Ratio The Fischer esterification is an equilibrium reaction. Without a significant excess of one reactant, the reaction will not proceed to completion.Use a large excess of methanol. Since methanol is often used as the solvent, this is a practical way to drive the reaction forward. A molar ratio of 10:1 (methanol:8-methylnonanoic acid) or higher is recommended.
Inadequate Reaction Time or Temperature The reaction may not have reached equilibrium if the reaction time is too short or the temperature is too low.The reaction should be carried out at the reflux temperature of methanol (approximately 65°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine when the reaction is complete, which can take several hours.
Product Purity Issues

Q5: My final product is impure. What are the common contaminants and how can I remove them?

Common impurities include unreacted 8-methylnonanoic acid, the acid catalyst, and potential side products.

Impurity Removal Method
Unreacted 8-methylnonanoic acid & Acid Catalyst During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acid catalyst and convert the unreacted carboxylic acid into its sodium salt, which is soluble in the aqueous layer and can be separated.
Side Products Potential side products can include ethers formed from the alcohol at high temperatures with a strong acid catalyst.
Water Residual water from the workup can be present.

Data Presentation

The following table summarizes and compares the key parameters for the synthesis of a structurally similar ester, 8-methylnonyl nonanoate, via Fischer esterification and enzymatic transesterification, providing a baseline for optimizing the synthesis of this compound.

ParameterFischer EsterificationEnzymatic Transesterification
Reactants 8-methylnonanoic acid, MethanolMethyl ester, 8-methylnonan-1-ol
Catalyst Sulfuric acid (H₂SO₄) or p-TsOHImmobilized Candida antarctica lipase B
Catalyst Loading 1–2% w/w5–7% w/w
Reaction Temperature 60–110 °C40–60 °C
Reaction Time 1–12 hours~24 hours
Reported Yield 89–94%82–85% (conversion efficiency)
Byproduct Water (H₂O)Methanol (CH₃OH)
Byproduct Removal Azeotropic distillation (Dean-Stark)Evaporation or vacuum

Data adapted for a comparable synthesis of 8-methylnonyl nonanoate.[3]

Experimental Protocols

Key Experiment: Fischer Esterification of 8-methylnonanoic Acid

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

  • 8-methylnonanoic acid

  • Anhydrous methanol (CH₃OH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 8-methylnonanoic acid in a 10-fold molar excess of anhydrous methanol.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (approximately 1-2% of the weight of the carboxylic acid).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: For high purity, the crude product can be purified by vacuum distillation.

Visualizations

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 8-Methylnonanoic Acid + Excess Methanol Reflux Heat to Reflux (65°C) Reactants->Reflux Add Catalyst Catalyst H₂SO₄ Catalyst Quench Cool & Quench Reflux->Quench Monitor by TLC/GC Extract Solvent Extraction Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry with MgSO₄ Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Vacuum Distillation Evaporate->Purify Product Pure Methyl 8-methylnonanoate Purify->Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Is water being removed? Start->Q1 Sol1 Implement Dean-Stark or use drying agents Q1->Sol1 No Q2 Is Methanol in large excess? (e.g., >10:1) Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Increase Methanol to Acid ratio Q2->Sol2 No Q3 Is catalyst concentration adequate? (1-2% w/w) Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Increase catalyst loading Q3->Sol3 No Q4 Is reaction time/temp sufficient? Q3->Q4 Yes A3_Yes Yes A3_No No Sol4 Increase reflux time and monitor by TLC/GC Q4->Sol4 No A4_No No

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Optimizing GC for FAME Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) methods for the separation of Fatty Acid Methyl Ester (FAME) isomers.

Troubleshooting Guide

Problem: Poor resolution or co-elution of FAME isomers, particularly cis/trans isomers.

Answer:

Achieving baseline separation of FAME isomers, especially geometric (cis/trans) and positional isomers, is a common challenge. The issue often lies with the GC column selection and the temperature program.

Recommended Actions:

  • Column Selection: The stationary phase of the GC column is critical for separating FAME isomers.[1]

    • For detailed cis/trans isomer separation: Highly polar cyanopropyl silicone columns are the preferred choice.[2][3][4][5] Examples include HP-88, SP-2560, and CP-Sil 88 columns.[5][6] These columns provide the necessary selectivity to resolve complex mixtures of FAME isomers.[2][6]

    • For general FAME analysis (without critical cis/trans pairs): Polyethylene glycol (PEG) columns, such as DB-Wax or HP-INNOWax, can provide good separation based on carbon number and degree of unsaturation.[2][5] However, they are generally not suitable for resolving cis and trans isomers.[2][3]

    • Column Dimensions: For very complex samples, longer columns (e.g., 100 meters) are often necessary to achieve the required resolution.[7][8] Shorter, narrow-bore columns (e.g., 10 m x 0.1 mm) can significantly reduce analysis time while maintaining good resolution for some applications.[7]

  • Temperature Program Optimization: The oven temperature program directly influences the separation.

    • Lowering the initial temperature and using a slower ramp rate can improve the resolution of early-eluting, more volatile FAMEs.

    • Isothermal analysis at a specific temperature can be crucial for separating certain critical pairs. The relative elution of some FAME isomers is highly temperature-dependent.[6] For example, elution temperatures below 160°C may be preferred to ensure all 20:1 FAME isomers elute after 18:3n-3 on 100% biscyanopropyl siloxane (BCS) columns.[6]

    • A multi-step temperature program with different ramp rates can be effective for samples containing a wide range of FAMEs.[2]

Problem: Peak tailing or poor peak shape.

Answer:

Poor peak shape can be caused by several factors, including issues with the injection, column activity, or incompatible solvent.

Recommended Actions:

  • Injection Technique: For FAME analysis, cold injection techniques like on-column or programmed-temperature vaporization (PTV) are preferable to classical split injection, which can cause discrimination based on boiling point.[9]

  • Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions. Column aging can affect polarity and separation performance.[6]

  • Sample Preparation: Ensure the derivatization of fatty acids to FAMEs is complete.[9][10] Underivatized fatty acids are highly polar and can interact with active sites in the GC system, leading to peak tailing.[11]

  • Liner Selection: Use a clean, deactivated liner in the injection port.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to derivatize fatty acids to FAMEs for GC analysis?

A1: Fatty acids in their free form are highly polar and have low volatility, making them difficult to analyze by GC.[11][12] They tend to form hydrogen bonds, which can lead to adsorption issues and poor peak shape.[11] Derivatization to their corresponding methyl esters (FAMEs) increases their volatility and thermal stability, making them much more amenable to GC analysis.[7][10]

Q2: What is the typical elution order of FAME isomers on a polar cyanopropyl column?

A2: On highly polar cyanopropyl columns, the elution order is generally determined by the degree of unsaturation and the configuration of the double bonds. Typically, for isomers with the same carbon number, the elution order is: trans isomers eluting before cis isomers.[2][10] For example, with C18:1 isomers, the trans isomer will elute before the cis isomer.[10]

Q3: How can I reduce the analysis time for FAME separation without sacrificing resolution?

A3: While long columns are often used for complex FAME separations, analysis time can be reduced by:

  • Using shorter, high-efficiency columns: Columns with smaller internal diameters (e.g., 0.18 mm or 0.1 mm) can provide faster separations while maintaining good resolution.[7][13]

  • Optimizing the carrier gas: Hydrogen is a faster carrier gas than helium and can reduce analysis times.

  • Employing faster temperature programming: Modern GCs can achieve rapid temperature ramp rates, which can significantly shorten the run time.[13][14]

Q4: Can I use a non-polar GC column for FAME analysis?

A4: While polar columns are standard for detailed FAME isomer separation, non-polar columns can be used for separations based primarily on boiling point.[11] On a non-polar column, FAMEs will elute according to their carbon chain length and degree of unsaturation, but you will not be able to separate cis/trans isomers effectively.[15] This approach can be useful for pattern recognition and profiling of fatty acid distributions.[11]

Experimental Protocols

Method 1: Detailed Cis/Trans FAME Isomer Separation on a Highly Polar Column

This protocol is suitable for the detailed analysis of complex FAME mixtures, including the separation of geometric and positional isomers.

Parameter Condition
Column HP-88 (100 m x 0.25 mm, 0.20 µm film thickness)
Carrier Gas Helium
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program 50°C (hold 1 min), ramp at 25°C/min to 175°C, then ramp at 4°C/min to 230°C (hold 5 min)[2]
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

Method 2: Fast FAME Analysis on a Wax Column

This protocol is suitable for the rapid analysis of less complex FAME samples where detailed cis/trans isomer separation is not the primary goal.

Parameter Condition
Column DB-Wax (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Hydrogen
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program 50°C (hold 1 min), ramp at 25°C/min to 200°C, then ramp at 3°C/min to 230°C (hold 18 min)[2]
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

Quantitative Data Summary

Table 1: Example Retention Times for FAME Standards on a TRACE TR-FAME Column (100 m x 0.25 mm x 0.20 µm) [10]

Compound Retention Time (min)
Methyl stearate (B1226849) (C18:0)12.63
Methyl trans-9-octadecenoate (C18:1 trans)12.93
Methyl cis-9-octadecenoate (C18:1 cis)13.15
trans-9,12-octadecadienoic acid methyl ester (C18:2 trans)13.45
cis-9,12-octadecadienoic acid methyl ester (C18:2 cis)14.05

Troubleshooting Workflow

FAME_Troubleshooting Start Start: Poor FAME Isomer Separation CheckColumn 1. Verify GC Column Start->CheckColumn IsPolar Is a highly polar cyanopropyl column (e.g., HP-88, SP-2560) being used for cis/trans isomers? CheckColumn->IsPolar Check Stationary Phase SelectPolar Action: Switch to a highly polar cyanopropyl column of appropriate length (e.g., 100m for complex mixtures). IsPolar->SelectPolar No CheckTemp 2. Evaluate Temperature Program IsPolar->CheckTemp Yes SelectPolar->CheckTemp OptimizeTemp Action: Lower initial temp, reduce ramp rate, or use isothermal holds to improve separation of critical pairs. CheckTemp->OptimizeTemp Resolution still poor CheckInjection 3. Review Injection & Sample Prep CheckTemp->CheckInjection If resolution is still inadequate ResolutionOK Resolution Achieved CheckTemp->ResolutionOK Resolution is now adequate OptimizeTemp->CheckInjection OptimizeTemp->ResolutionOK Resolution is now adequate OptimizeInjection Action: Use cold injection (on-column/PTV). Ensure complete derivatization and use a clean, deactivated liner. CheckInjection->OptimizeInjection Peak tailing or discrimination observed OptimizeInjection->ResolutionOK

Caption: Troubleshooting workflow for poor FAME isomer separation in GC.

References

Technical Support Center: Quantification of Trace Methyl 8-methylnonanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the quantification of trace levels of Methyl 8-methylnonanoate (B15497590).

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of Methyl 8-methylnonanoate.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Recommended Solution
Active sites in the GC inlet or column: Free silanol (B1196071) groups can interact with the ester, causing peak tailing.- Replace the inlet liner with a new, deactivated liner. - Trim the first few centimeters of the analytical column. - Use a column with a more inert stationary phase.
Column Overload: Injecting too much sample can lead to peak fronting.- Reduce the injection volume. - Dilute the sample. - Increase the split ratio.
Inappropriate Oven Temperature: If the initial oven temperature is too high, it can cause peak distortion.- Lower the initial oven temperature to at least 20°C below the boiling point of the solvent.[1]
Sample/Solvent Mismatch: A mismatch in polarity between the sample solvent and the stationary phase can cause split peaks.[1]- Choose a solvent that is compatible with the stationary phase polarity.

Issue 2: Low or No Signal (Poor Sensitivity)

Possible Cause Recommended Solution
Analyte Loss During Sample Preparation: The volatile nature of this compound can lead to losses during extraction and concentration steps.- Minimize sample handling and exposure to the atmosphere. - Use gentle evaporation techniques, such as a nitrogen stream at low temperatures.[2] - Ensure a proper seal on sample vials.
Leaks in the GC-MS System: Leaks in the carrier gas line or injector can significantly reduce sensitivity.- Perform a leak check of the system, paying close attention to the injector septum and column fittings.
Suboptimal MS Parameters: Incorrect ion source temperature or electron energy can lead to poor ionization efficiency.- Optimize MS parameters, including source temperature, electron energy, and detector voltage, using a standard solution of this compound.
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.[3][4][5][6]- Implement more rigorous sample cleanup procedures. - Use matrix-matched standards for calibration.[6] - Consider using a different ionization technique if available.

Issue 3: Co-elution with Other Compounds

Possible Cause Recommended Solution
Inadequate Chromatographic Separation: The GC method may not be optimized to separate this compound from other structurally similar fatty acid methyl esters (FAMEs).- Optimize the temperature program: A slower temperature ramp can improve the resolution of closely eluting peaks.[7] - Select an appropriate column: For complex FAME mixtures, a highly polar stationary phase (e.g., biscyanopropyl polysiloxane) is recommended.[7]
Complex Sample Matrix: Biological or environmental samples often contain a multitude of compounds that can co-elute with the target analyte.- Enhance sample cleanup: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds. - Use GC-MS in Selected Ion Monitoring (SIM) mode: If the co-eluting compounds have different mass spectra, SIM can be used to selectively detect and quantify this compound.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying trace this compound?

A1: Gas chromatography-mass spectrometry (GC-MS) is the cornerstone technique for the analysis of this compound.[9] Its volatility and thermal stability make it well-suited for GC separation, while MS provides definitive identification and quantification based on its mass-to-charge ratio and fragmentation pattern.[9]

Q2: How can I minimize analyte loss during sample preparation?

A2: Due to its volatility, minimizing sample handling is crucial. Techniques like headspace sampling or solid-phase microextraction (SPME) can be advantageous as they require minimal sample manipulation.[10] If performing a liquid-liquid extraction, ensure that evaporation steps are conducted under a gentle stream of nitrogen at or below room temperature.[2]

Q3: What are matrix effects and how can I mitigate them?

A3: Matrix effects occur when components of the sample matrix interfere with the ionization of the target analyte in the MS source, leading to either signal enhancement or suppression.[3][4] This can significantly impact the accuracy of quantification. To mitigate matrix effects, you can:

  • Improve sample cleanup: Use techniques like SPE to remove interfering matrix components.

  • Use matrix-matched standards: Prepare your calibration standards in a blank matrix extract that is similar to your samples.[6]

  • Use an isotopically labeled internal standard: A stable isotope-labeled version of this compound is the ideal internal standard as it will behave almost identically to the analyte during sample preparation and analysis, thus compensating for matrix effects.

Q4: Which GC column is best for separating branched-chain fatty acid methyl esters like this compound?

A4: For the separation of complex mixtures of FAMEs, including branched-chain isomers, a highly polar stationary phase is recommended. Columns with biscyanopropyl polysiloxane phases are known to provide excellent resolution for these compounds.[7] The choice of column dimensions (length, internal diameter, and film thickness) will also impact the separation efficiency.

Q5: My chromatogram shows split peaks for my analyte. What could be the cause?

A5: Peak splitting can arise from several factors, including:

  • Improper injection technique: A slow or jerky injection can cause the sample to be introduced into the inlet in a non-uniform manner.

  • Inlet issues: A dirty or active inlet liner can cause peak splitting.

  • Solvent-stationary phase mismatch: A significant polarity mismatch between the injection solvent and the GC column's stationary phase can lead to peak splitting.[1]

  • Co-elution: What appears to be a split peak may actually be two closely eluting compounds.[11][12]

Quantitative Data Summary

The following tables provide typical performance data for the quantification of FAMEs using GC-MS. Note that specific values for this compound may vary depending on the matrix and instrumentation.

Table 1: Method Detection and Quantification Limits

Analyte Matrix Method Limit of Detection (LOD) Limit of Quantitation (LOQ) Reference
Methyl hexadecanoateLiposome InjectionGC-MS11.94 ng/mL39.80 ng/mL[13]
Methyl stearateLiposome InjectionGC-MS11.90 ng/mL39.68 ng/mL[13]
FAMEs (general)Human PlasmaGC-MSlow femtomol range on column-[8]
Cyclopropane FAsCheese FatGC-MS60 mg/kg200 mg/kg[14]

Table 2: Recovery Rates for Different Sample Preparation Methods

Sample Preparation Method Matrix Analyte Average Recovery (%) Reference
Methyl EsterificationChlorinated Butyl RubberPalmitic & Stearic Acid95.25 - 100.29[13]
CentrifugationAnaerobic Digester SludgeSpiked Volatile Fatty AcidsHighest recovery among tested methods[15]
Chloroform/Methanol ExtractionPhotosynthetic TissueTotal Fatty AcidsHighest total FA content[16]

Experimental Protocols

Protocol: Quantification of Trace this compound in a Biological Matrix (e.g., Plasma) by GC-MS

This protocol provides a general framework. Optimization of specific parameters will be required for your specific application and instrumentation.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled this compound or an odd-chain FAME not present in the sample).

  • Add 500 µL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 50 µL of a suitable solvent (e.g., hexane) for GC-MS analysis.

2. GC-MS Analysis

  • Gas Chromatograph (GC) Parameters:

    • Column: Highly polar capillary column (e.g., DB-23, HP-88, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless (or split, depending on concentration).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 180°C at 10°C/min.

      • Ramp to 230°C at 5°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 74, 87, and the molecular ion) and the internal standard.

3. Quantification

  • Create a calibration curve using standards of known concentrations of this compound prepared in a blank matrix extract.

  • Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis sample Biological Sample add_is Add Internal Standard sample->add_is extract Liquid-Liquid Extraction add_is->extract evaporate Evaporate Solvent extract->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute inject Inject into GC-MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify signaling_pathway AMPK/PPARγ Signaling in Adipocytes M8M This compound AMPK AMPK Activation M8M->AMPK Activates PPARg PPARγ AMPK->PPARg Inhibits CEBPa C/EBPα AMPK->CEBPa Inhibits Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes Adipogenesis Adipogenesis (Lipid Accumulation) PPARg->Adipogenesis Promotes CEBPa->Adipogenesis Promotes

References

Technical Support Center: Optimal GC Column Selection for Branched-Chain FAME Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the optimal Gas Chromatography (GC) column for the analysis of branched-chain fatty acid methyl esters (FAMEs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is GC column selection so critical for the analysis of branched-chain FAMEs?

A1: Proper column selection is crucial for achieving optimal separation of complex mixtures of FAMEs, including branched-chain isomers.[1] The choice of the GC column's stationary phase directly influences the resolution of fatty acids based on their carbon number, degree of unsaturation, and branching.[1][2] An inappropriate column can lead to the co-elution of branched-chain isomers with other fatty acids, resulting in inaccurate quantification and misidentification.

Q2: What are the most common types of stationary phases used for branched-chain FAME analysis?

A2: The most commonly used stationary phases for FAME analysis are polar.[1][2] These include:

  • Cyanopropyl Silicone Phases: These are highly polar and are the columns of choice for detailed FAME analysis, including the separation of branched-chain and geometric (cis/trans) isomers.[3][4] Columns with high cyanopropyl content (e.g., HP-88, CP-Sil 88, SP-2560) offer excellent selectivity for these challenging separations.[4]

  • Polyethylene (B3416737) Glycol (PEG) Phases: Also known as WAX-type columns (e.g., DB-WAX, HP-INNOWAX), these are polar and effective for separating FAMEs based on carbon chain length and degree of unsaturation.[4][5] While they can separate some branched-chain FAMEs, their primary strength is not in resolving complex isomeric mixtures.

  • Non-Polar Phases: Columns with non-polar stationary phases (e.g., Equity-1) separate FAMEs primarily by their boiling points. While less common for complex FAME mixtures, they can be used for simpler samples or for specific applications where boiling point separation is desired.

Q3: When should I choose a highly polar cyanopropyl silicone column?

A3: A highly polar cyanopropyl silicone column is the preferred choice when your samples contain a complex mixture of FAMEs, including branched-chain isomers and/or cis/trans isomers of unsaturated fatty acids.[3][6] These columns provide the highest selectivity for resolving these closely eluting compounds.[3]

Q4: Can I use a standard polyethylene glycol (WAX) column for branched-chain FAMEs?

A4: While a WAX column can provide good general separation of FAMEs, it may not be sufficient for resolving complex mixtures of branched-chain isomers. If your sample contains a limited number of well-separated branched-chain FAMEs, a WAX column might be adequate. However, for complex samples, co-elution is a significant risk.

Q5: What are the key column parameters to consider for optimizing the separation of branched-chain FAMEs?

A5: Besides the stationary phase, other important parameters include:

  • Column Length: Longer columns (e.g., 100 m) generally provide higher resolution and are often necessary for separating complex mixtures of isomers.[6]

  • Internal Diameter (ID): Narrower ID columns (e.g., 0.25 mm) offer higher efficiency and better resolution.[7]

  • Film Thickness: A thinner film thickness (e.g., 0.20 µm) is generally preferred for the analysis of FAMEs as it allows for lower elution temperatures and sharper peaks.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor resolution of branched-chain FAMEs Inadequate column polarity.Switch to a more polar column, preferably a high-content cyanopropyl silicone phase (e.g., HP-88, CP-Sil 88).[3]
Incorrect oven temperature program.Optimize the temperature ramp. A slower ramp rate can improve the separation of closely eluting peaks.
Column is too short.Use a longer column (e.g., 100 m) to increase the number of theoretical plates and improve resolution.
Peak co-elution with other FAMEs Stationary phase does not provide enough selectivity.Utilize a highly polar cyanopropyl column known for its selectivity towards FAME isomers.[3]
Sample overload.Reduce the injection volume or dilute the sample.
Peak tailing Active sites in the GC system (injector liner, column).Use a deactivated liner and ensure the column is properly conditioned. Consider using a column with ultra-inert properties.
Sample derivatization is incomplete.Review and optimize the derivatization protocol to ensure complete conversion to FAMEs.
Ghost peaks or baseline noise Contamination in the carrier gas, injector, or column.Use high-purity carrier gas and ensure all system components are clean. Bake out the column according to the manufacturer's instructions.
Septum bleed.Use a high-quality, low-bleed septum and replace it regularly.
Difficulty in identifying branched-chain FAME peaks Lack of appropriate standards.Use a well-characterized branched-chain FAME standard mixture for retention time comparison.
Complex sample matrix.Consider using GC-MS for positive peak identification based on mass spectra.[8]

Data Presentation: GC Column Comparison for FAME Analysis

The following table summarizes the specifications and performance of commonly used GC columns for FAME analysis, with a focus on their suitability for separating branched-chain isomers.

Column Stationary Phase Polarity Max Temperature (°C) USP Designation Primary Application Suitability for Branched-Chain FAMEs
Agilent HP-88 (88% Cyanopropyl)aryl-polysiloxaneHigh250/260G5, G8Separation of cis/trans FAME isomers[5]Excellent - High polarity provides selectivity for isomeric separation.[5]
Supelco SP-2560 Biscyanopropyl polysiloxaneHigh250G5Highly unsaturated FAMEs, cis/trans isomersExcellent - Specifically designed for complex FAME separations.[4]
Agilent J&W DB-FastFAME Mid-content CyanopropylHigh260G48Rapid analysis of saturated and polyunsaturated FAMEs, including cis/trans isomers[1]Very Good - Engineered for fast and selective FAME analysis.[1]
Agilent DB-Wax Polyethylene Glycol (PEG)High250G16General FAME analysis, alcohols, solvents[5]Good - Suitable for less complex samples, but may have limitations with isomeric resolution.[5]
Supelco Omegawax Polyethylene Glycol (PEG)Intermediate-High280G16FAMEs, especially omega-3 and -6 fatty acidsGood - Can separate some branched-chain FAMEs, but a cyanopropyl column is better for complex mixtures.
Equity-1 100% DimethylpolysiloxaneNon-Polar325/350G1, G2, G9Boiling point elution of FAMEsLimited - Separation is based on boiling point, which may not resolve branched isomers from straight-chain FAMEs.

Experimental Protocols

Sample Preparation and Derivatization to FAMEs (Acid-Catalyzed)

This protocol describes a common method for the preparation of FAMEs from lipid samples using an acid catalyst.

Materials:

  • Lipid sample (e.g., extracted from cells, tissue, or oil)

  • Methanolic HCl (1.25 M) or Boron Trifluoride (BF3) in Methanol (14%)[9]

  • Hexane (B92381) or Heptane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Glass reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Sample Preparation: Weigh approximately 10-25 mg of the lipid extract into a glass reaction vial. If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen.

  • Methylation: Add 2 mL of methanolic HCl or BF3-methanol to the vial.[9]

  • Heating: Securely cap the vial and heat at 100°C for 1-2 hours in a heating block or water bath.[10]

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.

  • Mixing: Vortex the vial vigorously for 30 seconds to extract the FAMEs into the hexane layer.

  • Phase Separation: Centrifuge briefly or allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous Na2SO4 to the hexane extract to remove any residual water.

  • Final Sample: Transfer the dried hexane extract to a GC autosampler vial for analysis.

GC-FID Analysis of Branched-Chain FAMEs

This protocol provides a general starting point for the GC-FID analysis of branched-chain FAMEs. Parameters may need to be optimized for your specific instrument and sample.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Highly polar cyanopropyl capillary column (e.g., Agilent HP-88, 100 m x 0.25 mm ID, 0.20 µm film thickness)

GC-FID Conditions:

Parameter Value
Injector Temperature 250 °C
Detector Temperature 260 °C
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Injection Volume 1 µL
Split Ratio 100:1 (can be adjusted based on sample concentration)
Oven Temperature Program Initial: 140 °C, hold for 5 min
Ramp 1: 4 °C/min to 240 °C
Hold: 20 min at 240 °C

Visualizations

Experimental_Workflow Experimental Workflow for Branched-Chain FAME Analysis cluster_sample_prep Sample Preparation & Derivatization cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Lipid Extraction Lipid Extraction Derivatization to FAMEs Derivatization to FAMEs Lipid Extraction->Derivatization to FAMEs Acid or Base Catalysis FAMEs Sample FAMEs Sample Derivatization to FAMEs->FAMEs Sample GC Injection GC Injection FAMEs Sample->GC Injection Separation on GC Column Separation on GC Column GC Injection->Separation on GC Column FID Detection FID Detection Separation on GC Column->FID Detection Chromatogram Generation Chromatogram Generation FID Detection->Chromatogram Generation Peak Identification & Quantification Peak Identification & Quantification Chromatogram Generation->Peak Identification & Quantification Final Report Final Report Peak Identification & Quantification->Final Report

Caption: A typical experimental workflow for the GC-FID analysis of branched-chain FAMEs.

Column_Selection_Logic Logic for Selecting the Optimal GC Column start Analyze Sample Complexity complex_isomers Branched-chain or cis/trans isomers present? start->complex_isomers simple_fames Simple FAME mixture? complex_isomers->simple_fames No high_polar_column Select High-Polarity Cyanopropyl Column (e.g., HP-88, SP-2560) complex_isomers->high_polar_column Yes peg_wax_column Select PEG (WAX) Column (e.g., DB-WAX) simple_fames->peg_wax_column Yes non_polar_column Consider Non-Polar Column for boiling point separation simple_fames->non_polar_column No optimize Optimize GC Parameters (Length, ID, Film Thickness, Temperature Program) high_polar_column->optimize peg_wax_column->optimize non_polar_column->optimize

Caption: A decision-making diagram for selecting the optimal GC column for FAME analysis.

References

Addressing matrix effects in the analysis of Methyl 8-methylnonanoate in biological samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of Methyl 8-methylnonanoate (B15497590) in biological samples.

Troubleshooting Guide

Issue 1: Poor Peak Shape or Low Signal Intensity for Methyl 8-methylnonanoate

Possible Cause: Matrix effects, such as ion suppression in LC-MS or active site interaction in GC, are common in complex biological samples. Co-eluting endogenous components like phospholipids (B1166683) can interfere with the ionization or chromatographic behavior of the analyte.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.

    • Liquid-Liquid Extraction (LLE): Use a non-polar solvent like hexane (B92381) or a mixture of hexane and methyl-tert-butyl ether (MTBE) to selectively extract the non-polar this compound, leaving polar interferences in the aqueous phase.

    • Solid-Phase Extraction (SPE): Employ a reversed-phase (e.g., C18) or a mixed-mode SPE cartridge. A well-developed SPE protocol can provide a cleaner extract compared to LLE.

    • Protein Precipitation (PPT): While a simple and fast technique, PPT is often insufficient for removing all matrix interferences for sensitive analyses and may lead to significant ion suppression. It is best used as a preliminary step before LLE or SPE.

  • Chromatographic Optimization:

    • GC-MS: Ensure the GC column is appropriate for FAME analysis (e.g., a polar phase like a polyethylene (B3416737) glycol or biscyanopropyl phase). Adjust the temperature program to enhance separation from matrix components.

    • LC-MS/MS: Modify the mobile phase gradient to better resolve this compound from co-eluting matrix components.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. This is a quick and effective strategy, provided the analyte concentration remains above the limit of quantification (LOQ).

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to compensate for matrix effects. A deuterated or 13C-labeled this compound will co-elute with the analyte and experience the same degree of ion suppression or enhancement, leading to accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency (in MS-based methods) or chromatographic behavior due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, serum, tissue homogenate).[1] This can lead to either signal suppression (most common) or enhancement, compromising the accuracy, precision, and sensitivity of the quantitative analysis. In the analysis of this compound, phospholipids, salts, and proteins are major contributors to matrix effects.

Q2: How can I assess the presence and extent of matrix effects in my assay?

A2: The most common method is the post-extraction spike analysis. This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?

A3: The choice of sample preparation depends on the required sensitivity and the complexity of the matrix.

  • Solid-Phase Extraction (SPE) is often considered the most effective technique for removing a broad range of interferences.

  • Liquid-Liquid Extraction (LLE) is also highly effective, particularly for non-polar analytes like this compound.

  • Protein Precipitation (PPT) is the simplest but least clean method and is more prone to significant matrix effects.

The table below summarizes typical recovery and matrix effect data for different sample preparation methods for fatty acid methyl esters.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 10540 - 70 (Suppression)Fast, simple, inexpensiveHigh matrix effects, not very clean
Liquid-Liquid Extraction (LLE) 70 - 9580 - 110Good removal of polar interferencesCan be labor-intensive, may have emulsion issues
Solid-Phase Extraction (SPE) 80 - 10090 - 110Provides the cleanest extracts, high recoveryMore expensive, requires method development

Note: The values in this table are representative for FAMEs and may vary for this compound depending on the specific biological matrix and analytical conditions.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?

A4: While not strictly mandatory, using a SIL-IS (e.g., this compound-d3 or -13C) is highly recommended for achieving the most accurate and precise results. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction during data processing. If a specific SIL-IS for this compound is not commercially available, custom synthesis is an option.[2] Alternatively, a structural analog can be used, but it may not perfectly mimic the behavior of the analyte.

Q5: My GC-MS analysis of FAMEs, including this compound, is showing poor peak shape and shifting retention times. What could be the cause?

A5: In GC-MS, matrix components can accumulate on the liner and the head of the analytical column, creating active sites that can interact with analytes, leading to peak tailing and retention time shifts.[3]

  • Troubleshooting:

    • Regularly replace the GC liner and trim the first few centimeters of the column.

    • Ensure your sample cleanup is effective at removing non-volatile matrix components.

    • Use analyte protectants in your sample, which can mask active sites in the GC system.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma/Serum
  • Sample Preparation:

    • To 100 µL of plasma/serum in a microcentrifuge tube, add the internal standard solution.

    • Add 50 µL of 1M HCl to acidify the sample.

    • Vortex for 10 seconds.

  • Extraction:

    • Add 600 µL of a mixture of hexane:methyl-tert-butyl ether (1:1, v/v).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Sample Collection and Analysis:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase for LC-MS or hexane for GC-MS).

    • Inject an aliquot into the analytical instrument.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma/Serum
  • Sample Pre-treatment:

    • To 100 µL of plasma/serum, add the internal standard.

    • Add 400 µL of 4% phosphoric acid in water and vortex.

    • Centrifuge at 3,000 x g for 10 minutes.

  • SPE Procedure (using a C18 cartridge):

    • Conditioning: Pass 1 mL of methanol (B129727) through the cartridge.

    • Equilibration: Pass 1 mL of deionized water through the cartridge.

    • Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

    • Elution: Elute the this compound with 1 mL of acetonitrile (B52724) or another suitable organic solvent.

  • Sample Collection and Analysis:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute in a suitable solvent for analysis.

    • Inject an aliquot into the analytical instrument.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma/Serum) add_is Add Internal Standard start->add_is ppt Protein Precipitation (Optional) add_is->ppt lle Liquid-Liquid Extraction add_is->lle spe Solid-Phase Extraction add_is->spe ppt->lle OR ppt->spe OR evap Evaporation lle->evap spe->evap recon Reconstitution evap->recon analysis GC-MS or LC-MS/MS Analysis recon->analysis data Data Processing & Quantification analysis->data

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_matrix_effects cluster_solutions Troubleshooting Steps cluster_outcomes Expected Outcomes problem Low/Inconsistent Signal (Suspected Matrix Effect) dilute Dilute Sample Extract problem->dilute optimize_chroma Optimize Chromatography problem->optimize_chroma improve_cleanup Improve Sample Cleanup (LLE or SPE) problem->improve_cleanup use_sil_is Use Stable Isotope-Labeled Internal Standard problem->use_sil_is outcome_dilute Signal Improved? dilute->outcome_dilute outcome_chroma Better Peak Shape/ Resolution? optimize_chroma->outcome_chroma outcome_cleanup Higher Recovery/ Reduced Matrix Effect? improve_cleanup->outcome_cleanup outcome_sil_is Accurate Quantification? use_sil_is->outcome_sil_is

Caption: A logical flowchart for troubleshooting suspected matrix effects.

References

Storage and stability issues of Methyl 8-methylnonanoate standard.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the storage and stability of the Methyl 8-methylnonanoate (B15497590) standard. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for the Methyl 8-methylnonanoate standard?

A1: To ensure the long-term stability of your this compound standard, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] It is advisable to protect it from light and moisture. For prolonged storage, refrigeration or freezing is recommended, depending on the solvent used.

Q2: What are the primary degradation pathways for this compound?

A2: The most common degradation pathway for this compound is hydrolysis.[2] This reaction is catalyzed by the presence of water, acids, or bases and results in the formation of 8-methylnonanoic acid and methanol. Elevated temperatures can accelerate this process.

Q3: How can I detect degradation of my this compound standard?

A3: Degradation can be detected by analytical techniques such as Gas Chromatography (GC). A pure standard should present as a single, sharp peak. The appearance of additional peaks, particularly one corresponding to 8-methylnonanoic acid, is a strong indicator of degradation. Changes in the physical appearance of the standard, such as discoloration or the formation of precipitates, may also suggest instability.

Q4: What solvents are suitable for preparing stock solutions of this compound?

A4: this compound is soluble in a variety of organic solvents. For analytical purposes, high-purity solvents such as acetonitrile, methanol, ethanol, or hexane (B92381) are commonly used. When preparing stock solutions for long-term storage, it is crucial to use anhydrous solvents to minimize the risk of hydrolysis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in GC analysis Contamination of the standard or solvent.Prepare a fresh dilution of the standard using a new vial of high-purity solvent. Analyze the solvent alone (as a blank) to rule out solvent contamination.
Degradation of the standard due to improper storage.Verify the storage conditions of the standard. If degradation is suspected, perform a purity check using the protocol outlined below. Consider purchasing a new standard if significant degradation is confirmed.
Carryover from previous injections in the GC system.Run several solvent blanks through the GC system to clean the injection port and column. If the issue persists, perform maintenance on the injector and column as per the manufacturer's instructions.
Inconsistent analytical results Instability of the prepared working solutions.Prepare fresh working solutions daily. If solutions need to be stored, keep them at a low temperature in tightly sealed vials.
Non-uniform sample handling.Ensure consistent sample preparation and injection techniques. Use an internal standard to correct for variations in injection volume and detector response.
Loss of standard concentration over time Evaporation of the solvent from the stock or working solution.Ensure that vials are properly sealed with high-quality caps (B75204) and septa. Store solutions at recommended temperatures to minimize solvent evaporation.
Adsorption of the analyte to the container surface.Use silanized glass vials for storing solutions, especially at low concentrations, to prevent adsorption.

Experimental Protocols

Protocol for Purity Assessment by Gas Chromatography (GC)

This protocol outlines a general procedure for assessing the purity of a this compound standard.

1. Preparation of Standard Solution:

  • Allow the this compound standard vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Prepare a stock solution by accurately weighing a small amount of the standard and dissolving it in a known volume of a suitable anhydrous solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of approximately 10-100 µg/mL.

2. GC System and Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is typically suitable.

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/minute to 250°C.

    • Final hold: Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection Volume: 1 µL

3. Data Analysis:

  • A pure standard should yield a single major peak.

  • The presence of earlier eluting peaks may indicate the presence of volatile impurities, while later eluting peaks could suggest higher molecular weight contaminants or degradation products like the free fatty acid (8-methylnonanoic acid), which may require derivatization for optimal chromatography.

Protocol for Accelerated Stability Study (Hydrolysis)

This protocol can be used to assess the stability of this compound under conditions that promote hydrolysis.

1. Sample Preparation:

  • Prepare two sets of solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 100 µg/mL).

  • To one set of solutions (the stress samples), add a small percentage of water (e.g., 5-10% v/v).

  • The other set of solutions (the control samples) should be prepared with the anhydrous solvent only.

2. Incubation:

  • Store both sets of samples at an elevated temperature (e.g., 40°C or 60°C) and protect them from light.

3. Time-Point Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each control and stress sample.

  • Analyze the samples by GC as described in the purity assessment protocol.

4. Evaluation:

  • Compare the chromatograms of the stress samples to the control samples over time.

  • A decrease in the peak area of this compound and the appearance of a new peak corresponding to 8-methylnonanoic acid in the stress samples would indicate hydrolysis. The rate of degradation can be quantified by monitoring the change in peak areas.

Visualizations

Hydrolysis_Pathway Methyl_8_methylnonanoate This compound Products Degradation Products Water Water (H₂O) Water->Products Catalyst Acid or Base (Catalyst) Catalyst->Products Methylnonanoic_Acid 8-Methylnonanoic Acid Products->Methylnonanoic_Acid Hydrolysis Methanol Methanol Products->Methanol

Caption: Primary degradation pathway of this compound via hydrolysis.

Troubleshooting_Workflow Start Inconsistent or Unexpected Analytical Results Check_Purity Assess Purity of Standard (See GC Protocol) Start->Check_Purity Is_Pure Is the Standard Pure? Check_Purity->Is_Pure Investigate_Method Review Sample Preparation and GC Method Is_Pure->Investigate_Method Yes New_Standard Order a New Standard Is_Pure->New_Standard No Optimize_Method Optimize Method Parameters (e.g., solvent, temperature) Investigate_Method->Optimize_Method Problem_Solved Problem Resolved New_Standard->Problem_Solved Optimize_Method->Problem_Solved

Caption: Logical workflow for troubleshooting analytical issues with this compound.

References

Technical Support Center: Optimizing GC Separation of Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the flow rate for faster Gas Chromatography (GC) separation of Fatty Acid Methyl Esters (FAMEs).

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of increasing the carrier gas flow rate on the GC separation of methyl esters?

Increasing the carrier gas flow rate generally decreases the retention time for all compounds in a sample, leading to a shorter overall analysis time.[1][2] As the carrier gas moves faster, it sweeps the analyte molecules through the column more quickly, reducing the time they spend interacting with the stationary phase.[2] This relationship is a fundamental principle used to achieve "Fast GC."[3]

Q2: If a higher flow rate speeds up analysis, will it negatively affect the separation (resolution) of my peaks?

Yes, it can. While increasing the flow rate shortens analysis time, it can be detrimental to the resolution if not managed correctly.[1][4] Every column has an optimal flow rate (or linear velocity) at which it operates most efficiently. Deviating significantly above this optimum increases band broadening, which causes peaks to become wider and less resolved.[5][6] However, moderate increases in flow rate, especially when paired with other parameter adjustments, can significantly reduce run time without a critical loss of resolution.[4]

Q3: What is the "optimal" flow rate and how is it determined?

The optimal flow rate corresponds to the minimum point on a van Deemter (for packed columns) or Golay (for capillary columns) curve.[5][7] This curve plots column efficiency (represented as Height Equivalent to a Theoretical Plate, or HETP) against the average linear velocity of the carrier gas.[5][8] At the optimal velocity, the combined effects of diffusion and mass transfer that cause peak broadening are minimized, resulting in the highest column efficiency and best possible resolution.[5] While traditionally determined by trial and error, modern GC systems can often calculate the optimal flow rate based on column dimensions and carrier gas type.[7]

Q4: Can I just increase the flow rate to speed up my analysis, or should I consider other parameters?

For the best results, you should not adjust the flow rate in isolation. Achieving "Fast GC" requires a holistic approach where several parameters are optimized together.[9] To reduce analysis time while maintaining or even improving resolution, you should consider:

  • Using shorter, narrow-bore columns (e.g., <0.25 mm I.D.). Narrower columns provide higher efficiency.[4][10]

  • Employing a thinner stationary phase film. This reduces the resistance to mass transfer, allowing for faster elution without significant peak broadening.[9][10]

  • Increasing the oven temperature programming rate. [9][11]

  • Switching the carrier gas to hydrogen. [9]

Q5: Which carrier gas is best for fast GC analysis of methyl esters?

Hydrogen (H₂) is the preferred carrier gas for fast GC analysis.[11][12] Compared to helium and nitrogen, hydrogen is less viscous and allows analytes to diffuse more quickly. This results in a flatter van Deemter curve, which means that column efficiency remains high even at linear velocities well above the optimum.[9] This property allows for a significant reduction in analysis time (by as much as 50% compared to helium) without a severe loss of resolution.[9]

Troubleshooting Guide

Issue 1: Poor resolution or unresolved peaks after increasing flow rate.

  • Potential Cause: The carrier gas flow rate has been increased too far beyond the optimal linear velocity for the column, leading to excessive peak broadening.[6] The column may also be overloaded, or the temperature may be too high.[6]

  • Solution:

    • Reduce Flow Rate: Decrease the carrier gas flow rate to a level closer to the column's optimal velocity.[6]

    • Switch to Hydrogen: If using helium or nitrogen, switch to hydrogen as the carrier gas. Hydrogen maintains better efficiency at higher flow rates.[9]

    • Optimize Column Dimensions: Transfer the method to a shorter column with a smaller internal diameter (e.g., 30m x 0.25mm to a 15m x 0.15mm column). This can reduce analysis time without sacrificing resolution.[4]

    • Adjust Temperature Program: A slower temperature ramp rate can improve the separation of analytes.[13]

Issue 2: Analysis is faster, but peaks are now broader.

  • Potential Cause: The flow rate is either too high or too low, moving it away from the optimal point on the van Deemter curve.[6] Other potential causes include a contaminated injector liner, column degradation, or an overloaded sample injection.[6]

  • Solution:

    • Verify Optimal Flow: Check the recommended optimal flow rate for your column dimensions and carrier gas. Adjust the flow to match this value and observe the effect on peak shape.

    • Injector Maintenance: Clean or replace the injector liner. Contaminants in the liner can cause peak tailing and broadening.[6]

    • Check for Overload: Reduce the amount and/or concentration of the injected sample to ensure the column is not being overloaded.[6]

    • Column Conditioning: If the column is old or has been contaminated, recondition it according to the manufacturer's instructions.[6]

Issue 3: Retention times are shifting and not reproducible with the new, faster flow rate.

  • Potential Cause: The GC system may be operating in "constant pressure" mode instead of "constant flow" mode. In temperature-programmed runs, the viscosity of the carrier gas changes with temperature, causing the flow rate to drop if only the pressure is held constant.[7] Other causes can include leaks or an unstable gas supply.

  • Solution:

    • Use Constant Flow Mode: Ensure your GC method is set to "constant flow" mode. This will make the electronic pneumatic control automatically adjust the head pressure to maintain a consistent flow rate as the oven temperature changes, leading to more stable retention times.[7]

    • Perform a Leak Check: Check all fittings and connections from the gas source to the detector for leaks, which can cause fluctuations in flow and pressure.

    • Verify Gas Supply: Ensure the carrier gas cylinder has sufficient pressure and that the regulators are functioning correctly.

Data Presentation & Experimental Protocols

Quantitative Data Summary

The following tables summarize the impact of key GC parameters on the analysis of methyl esters.

Table 1: Comparison of Conventional vs. Fast GC Parameters for FAME Analysis

ParameterConventional GC MethodFast GC MethodImpact on Speed
Column Dimensions (L x I.D. x Film) 30 m x 0.25 mm x 0.25 µm[4]15 m x 0.15 mm x 0.15 µm[4]Shorter, narrower columns reduce run time.[4]
Carrier Gas Helium[14]Hydrogen[9]Hydrogen allows for higher optimal velocity.
Linear Velocity / Flow Rate ~28.5 cm/s (Helium)[10]>40 cm/s (Hydrogen)[4]Higher velocity directly reduces analysis time.[15]
Typical Analysis Time 30 - 60 minutes[16]< 10 minutes[4][11]Up to a 20-fold reduction in analysis time.[16]

Table 2: Example Effect of Increasing Linear Velocity on FAMEs Separation

Method ParameterMethod IMethod IIMethod III
Column Type Standard GCFast GCFast GC
Column Dimensions 30 m x 0.25 mm x 0.25 µm15 m x 0.15 mm x 0.15 µm15 m x 0.15 mm x 0.15 µm
Linear Velocity 30 cm/s30 cm/s43 cm/s
Analysis Time ~14 min~10 min~8 min
Resolution (Critical Pair) 1.801.831.79
Data synthesized from an application note comparing standard and fast GC columns. Increasing linear velocity by ~50% (Method II vs III) reduced run time by an additional 20% with minimal impact on resolution.[4]
Experimental Protocols

Protocol: Fast GC-FID Analysis of a 37-Component FAME Mix

This protocol provides a starting point for rapid FAME analysis, adapted from established fast GC methods.[11][16]

  • Instrumentation: A Gas Chromatograph equipped with an Ultra-Fast option, a Flame Ionization Detector (FID), and an autosampler.

  • Column: A polar column suitable for FAMEs, such as a SUPELCOWAX™ 10 or similar polyethylene (B3416737) glycol (PEG) phase, with dimensions optimized for speed (e.g., 10-15 m length, 0.10 mm I.D., 0.10 µm film thickness).[11]

  • GC Conditions:

    • Carrier Gas: Hydrogen (H₂) at a constant flow rate of 0.8 - 1.2 mL/min.[16]

    • Injector: Split/Splitless injector in split mode.

    • Injector Temperature: 250 °C.[16]

    • Split Ratio: 1:100 (can be adjusted based on sample concentration).

    • Injection Volume: 1 µL.[16]

    • Oven Program:

      • Initial Temperature: 150 °C, hold for 0.2 minutes.

      • Ramp: Increase at 50-100 °C/min to 250 °C.

      • Final Hold: Hold at 250 °C for 1 minute. (Note: The ramp rate must be very fast to achieve short analysis times).

    • Detector: FID.

    • Detector Temperature: 260 °C.[4]

    • Detector Gas Flows: Hydrogen: 35 mL/min; Air: 350 mL/min; Nitrogen (makeup): 30 mL/min.[4]

  • Sample Preparation: FAMEs are prepared from lipids via transesterification (e.g., using methanolic HCl or BF₃-methanol) and dissolved in a suitable solvent like hexane. A standard mix (e.g., 37-component FAME mix) should be used for identification and calibration.

  • Data Analysis: Identify peaks by comparing retention times with the standard mix. Quantify using peak areas.

Visualizations

G cluster_input Action cluster_consequence Primary Consequences cluster_optimization Optimization & Risk increase_flow Increase Carrier Gas Flow Rate / Linear Velocity decrease_time Decrease Analysis Time (Faster Throughput) increase_flow->decrease_time Directly Reduces Retention impact_efficiency Impacts Column Efficiency (HETP) increase_flow->impact_efficiency Shifts Operating Point on Curve van_deemter Van Deemter / Golay Relationship impact_efficiency->van_deemter Governed by loss_resolution Risk of Resolution Loss van_deemter->loss_resolution If flow is too far from optimum

Caption: Relationship between flow rate, analysis time, and resolution.

G start Start: Poor Resolution at High Flow Rate q1 Is carrier gas Hydrogen (H₂)? start->q1 s1 Switch to H₂ carrier gas to maintain efficiency at higher velocities. q1->s1 No q2 Is column I.D. < 0.2 mm? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Transfer method to a narrow-bore column (e.g., 0.18, 0.15, or 0.10 mm I.D.). q2->s2 No q3 Is oven ramp rate maximized? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Increase temperature ramp rate in conjunction with high flow. q3->s3 No end_node Re-evaluate resolution. Problem likely solved. q3->end_node Yes a3_yes Yes a3_no No s3->end_node

Caption: Troubleshooting workflow for poor resolution in fast GC.

References

Validation & Comparative

Confirming the Structure of Methyl 8-methylnonanoate: A Comparative Guide Using 13C NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis for confirming the chemical structure of Methyl 8-methylnonanoate (B15497590), a branched-chain fatty acid methyl ester, through the application of 13C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By comparing predicted and experimental data with its straight-chain analog, Methyl nonanoate (B1231133), this document offers a clear and objective confirmation of its molecular architecture.

Structural Overview

Methyl 8-methylnonanoate is a fatty acid methyl ester with the molecular formula C₁₁H₂₂O₂ and a molecular weight of 186.29 g/mol .[1][2] Its structure is characterized by a nine-carbon chain with a methyl branch at the C8 position and a methyl ester group at the C1 position. For comparative purposes, we will reference Methyl nonanoate, its straight-chain counterpart with the molecular formula C₁₀H₂₀O₂.

13C NMR Spectroscopy Analysis

13C NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. The predicted and experimental chemical shifts for this compound are compared with the known spectrum of Methyl nonanoate to highlight the structural differences arising from the methyl branch.

Experimental Protocols
  • Sample Preparation: Samples are typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: 13C NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 100 MHz.

  • Data Acquisition: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Data Presentation: 13C NMR Chemical Shifts (ppm)
Carbon AtomMethyl nonanoate (Experimental)This compound (Predicted)This compound (Derived from Triacylglycerol Data)Structural Significance
C=O174.21[3]~174173.42[4]Ester carbonyl carbon, largely unaffected by the remote branch.
O-CH₃51.35[3]~51-Methyl ester carbon, consistent across both molecules.
CH₂(C2)34.19[3]~3434.18[4]Methylene (B1212753) adjacent to the carbonyl.
CH₂(C3)25.10[3]~2524.99[4]
CH₂ chain29.25, 29.30, 29.35[3]~2929.23, 29.64[4]Overlapping signals from the central methylene groups.
CH₂(C7)31.95[3]~3939.06[4]Methylene adjacent to the branch point, shifted downfield.
CH(C8)22.75[3]~2828.06[4]Methine at the branch point, a key indicator.
CH₃(C9)14.10[3]~2222.75[4]Terminal methyl group in the straight chain.
CH₃(C8-branch)-~2222.75[4]Diastereotopic methyl groups of the isopropyl moiety.
CH₃(C8-branch)-~2222.75[4]Diastereotopic methyl groups of the isopropyl moiety.

Note: Predicted values are based on standard additive rules and comparison with similar structures. The data derived from propane-1,2,3-triyl tris(8-methylnonanoate) provides a close approximation for the acyl chain.

Mass Spectrometry Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. Electron Ionization (EI) is a common technique used for the analysis of fatty acid methyl esters.

Experimental Protocols
  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is typically employed. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method.

  • Analysis: The mass-to-charge ratios (m/z) of the resulting fragments are analyzed.

Data Presentation: Key Mass Spectral Fragments (m/z)
FragmentMethyl nonanoateThis compoundFragmentation Pathway and Significance
Molecular Ion [M]⁺ 172186Corresponds to the molecular weight of the molecule.
[M-31]⁺ 141155Loss of the methoxy (B1213986) group (•OCH₃) from the ester.
McLafferty Rearrangement 7474A characteristic rearrangement of methyl esters, forming [CH₃OC(OH)=CH₂]⁺. This is a strong indicator of a methyl ester.[1]
α-cleavage 8787Cleavage at the C2-C3 bond, yielding [CH₂CH₂COOCH₃]⁺.[1]
Cleavage at branch point -143Cleavage at the C7-C8 bond, leading to the loss of an isopropyl group (•CH(CH₃)₂). This fragment is a key indicator of the 8-methyl branch.[1]

Workflow for Structural Confirmation

The logical workflow for confirming the structure of this compound using the described techniques is illustrated below.

structural_confirmation cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Confirmation synthesis Synthesis/Purification of This compound nmr 13C NMR Spectroscopy synthesis->nmr ms Mass Spectrometry (GC-MS) synthesis->ms nmr_data Analysis of 13C Chemical Shifts nmr->nmr_data ms_data Analysis of Fragmentation Pattern ms->ms_data comparison Comparison with Methyl nonanoate nmr_data->comparison ms_data->comparison structure Confirmed Structure of This compound comparison->structure

Caption: Workflow for the structural confirmation of this compound.

Conclusion

The combined data from 13C NMR and mass spectrometry provides unequivocal evidence for the structure of this compound. The 13C NMR spectrum confirms the presence of eleven distinct carbon environments, with the chemical shifts of the C7, C8, and the branched methyl carbons being particularly diagnostic of the 8-methyl substitution when compared to the straight-chain analogue. The mass spectrum corroborates this finding with a molecular ion peak at m/z 186 and a key fragment at m/z 143, indicating the loss of an isopropyl group. The presence of characteristic fatty acid methyl ester fragments at m/z 74 and 87 further solidifies the identification. This systematic and comparative approach ensures a high degree of confidence in the structural assignment for research and development applications.

References

A Comparative Guide to the Bioactivity of Methyl 8-Methylnonanoate and Methyl Nonanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two fatty acid methyl esters: the branched-chain methyl 8-methylnonanoate (B15497590) and the straight-chain methyl nonanoate (B1231133). The information presented is based on available experimental data to assist researchers in evaluating their potential applications in metabolic and antimicrobial research.

Overview of Bioactivities

Methyl 8-methylnonanoate and methyl nonanoate, while structurally similar, exhibit distinct biological effects. This compound, a metabolite of dihydrocapsaicin (B196133) found in chili peppers, has shown promise in modulating energy metabolism, particularly in fat cells. In contrast, methyl nonanoate is recognized for its potential antidiabetic properties, as well as its antimicrobial and nematicidal activities.

Data Presentation: A Comparative Summary

The following tables summarize the key physicochemical properties and reported biological activities of this compound and methyl nonanoate. Due to a lack of direct comparative studies, the data is presented for each compound individually.

Table 1: Physicochemical Properties

PropertyThis compoundMethyl Nonanoate
Chemical Formula C₁₁H₂₂O₂C₁₀H₂₀O₂
Molecular Weight 186.29 g/mol 172.26 g/mol
Structure Branched-chainStraight-chain
Boiling Point ~214.2 °C213-214 °C
CAS Number 5129-54-41731-84-6

Table 2: Comparative Bioactivity Profile

Biological ActivityThis compoundMethyl Nonanoate
Metabolic Effects Reduces lipid accumulation in adipocytes; Enhances insulin-stimulated glucose uptake.[1]Exhibits antidiabetic activity in mice by inhibiting glucose production.[2]
Mechanism of Action Activates AMP-activated protein kinase (AMPK) and potentially peroxisome proliferator-activated receptor-gamma (PPARγ) pathways.[1]Proposed to interact with the insulin (B600854) receptor.[2] The precise molecular mechanism requires further elucidation.
Antimicrobial Activity Demonstrates efficacy against pathogens such as S. aureus, E. coli, and C. albicans.[1]Possesses antimicrobial properties.[2]
Nematicidal Activity Not extensively reported.Exhibits nematicidal activity against root-knot and soybean cyst nematodes.[3]
Other Activities A volatile component in some plant-based oils like neem oil.[1]Used as a flavoring agent and in fragrances.[2]

Signaling Pathways and Mechanisms of Action

This compound: Modulation of Adipocyte Metabolism

This compound, primarily through its active form 8-methyl nonanoic acid, influences adipocyte function by activating key metabolic regulators. The proposed signaling pathway involves the activation of AMP-activated protein kinase (AMPK), a central energy sensor in cells. Activated AMPK can then phosphorylate and inactivate acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, leading to a reduction in lipid accumulation. Furthermore, there is evidence to suggest a potential role for the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis.

Methyl_8_methylnonanoate_Pathway cluster_cell Adipocyte M8MN This compound AMPK AMPK M8MN->AMPK Activates PPARg PPARγ M8MN->PPARg Potentially Activates pAMPK p-AMPK (Active) AMPK->pAMPK ACC Acetyl-CoA Carboxylase (ACC) pAMPK->ACC Inhibits (Phosphorylates) pACC p-ACC (Inactive) ACC->pACC FattyAcid_Synthesis Fatty Acid Synthesis pACC->FattyAcid_Synthesis Decreases Lipid_Accumulation Lipid Accumulation FattyAcid_Synthesis->Lipid_Accumulation Gene_Expression Target Gene Expression PPARg->Gene_Expression Regulates Glucose_Uptake Glucose Uptake Gene_Expression->Glucose_Uptake Enhances

Caption: Proposed signaling pathway of this compound in adipocytes.

Methyl Nonanoate: Proposed Antidiabetic Effects

The antidiabetic activity of methyl nonanoate is suggested to involve the inhibition of glucose production. While the precise molecular mechanism is not fully elucidated, it has been proposed to interact with the insulin receptor. A potential, yet unconfirmed, mechanism could involve the modulation of downstream signaling pathways that regulate glycogen (B147801) synthesis. It is important to note that the direct inhibition of the conversion of glucose to glycogen is not a standard description of a known metabolic pathway and requires further investigation.

Methyl_Nonanoate_Pathway cluster_cell Hepatocyte (Proposed) MN Methyl Nonanoate Insulin_Receptor Insulin Receptor MN->Insulin_Receptor Interacts with (Proposed) Glucose_to_Glycogen Glucose to Glycogen Conversion MN->Glucose_to_Glycogen Inhibits (Proposed) Signaling_Cascade Intracellular Signaling Cascade Insulin_Receptor->Signaling_Cascade Activates Glycogen_Synthase Glycogen Synthase Signaling_Cascade->Glycogen_Synthase Modulates Glycogen_Synthase->Glucose_to_Glycogen Catalyzes Glucose_Production Hepatic Glucose Production Glucose_to_Glycogen->Glucose_Production Reduces

Caption: Conceptual workflow of Methyl Nonanoate's proposed antidiabetic effects.

Experimental Protocols

Lipid Accumulation Assay (Oil Red O Staining)

This protocol is used to visualize and quantify lipid accumulation in adipocytes.

  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and induced to differentiate into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX). The cells are then treated with various concentrations of this compound or a vehicle control.

  • Fixation: After the treatment period, the cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for at least 1 hour.

  • Staining: The fixed cells are washed with water and then with 60% isopropanol. Subsequently, the cells are stained with a freshly prepared Oil Red O working solution for 10-15 minutes at room temperature.

  • Washing and Visualization: The staining solution is removed, and the cells are washed repeatedly with water until the excess stain is removed. The stained lipid droplets can be visualized under a microscope.

  • Quantification: For quantitative analysis, the stained lipid is eluted with 100% isopropanol, and the absorbance of the eluate is measured at a specific wavelength (e.g., 510 nm) using a spectrophotometer.

Glucose Uptake Assay

This assay measures the uptake of glucose into cells, a key indicator of insulin sensitivity.

  • Cell Culture and Treatment: Adherent cells (e.g., 3T3-L1 adipocytes) are cultured in appropriate multi-well plates. The cells are serum-starved for a few hours before the assay. They are then treated with the test compound (this compound or methyl nonanoate) for a specified period.

  • Insulin Stimulation: Cells are stimulated with insulin for a short period (e.g., 15-30 minutes) to induce glucose uptake.

  • Glucose Analog Incubation: A fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added to the cells and incubated for a defined time (e.g., 30-60 minutes).

  • Termination and Measurement: The uptake is terminated by washing the cells with ice-cold PBS. The fluorescence intensity of the cells is then measured using a fluorescence plate reader or a flow cytometer. The intensity of the fluorescence is proportional to the amount of glucose taken up by the cells.

AMPK Activation Assay (Western Blotting)

This protocol is used to determine the phosphorylation status of AMPK, which indicates its activation.

  • Cell Lysis: Cells treated with the test compound are washed with cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of AMPK (p-AMPK) and a primary antibody for total AMPK.

  • Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate and an imaging system. The ratio of p-AMPK to total AMPK is calculated to determine the extent of AMPK activation.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth.

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe without compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Nematicidal Bioassay

This assay evaluates the toxicity of a compound against nematodes.

  • Nematode Culture: A population of the target nematode (e.g., Meloidogyne incognita) is maintained on a suitable host plant.

  • Preparation of Test Solutions: The test compound is dissolved in a suitable solvent and then serially diluted in water to obtain the desired concentrations.

  • Exposure: A known number of nematodes (e.g., second-stage juveniles) are placed in the test solutions in a multi-well plate.

  • Incubation: The plate is incubated at a controlled temperature for a specific period (e.g., 24, 48, or 72 hours).

  • Mortality Assessment: After incubation, the number of dead nematodes in each well is counted under a microscope. Nematodes are considered dead if they are immobile and do not respond to physical stimuli. The percentage of mortality is calculated for each concentration.

Conclusion

This compound and methyl nonanoate exhibit distinct and potentially valuable bioactivities. The branched-chain structure of this compound appears to confer specific effects on adipocyte metabolism, suggesting its potential in research related to metabolic disorders. In contrast, the straight-chain methyl nonanoate shows promise as an antidiabetic, antimicrobial, and nematicidal agent.

Further research, particularly direct comparative studies employing standardized protocols, is necessary to quantitatively assess the relative potency and efficacy of these two compounds. A more detailed elucidation of the molecular mechanism of methyl nonanoate's antidiabetic action is also a critical area for future investigation. This guide provides a foundational understanding to aid researchers in designing such studies and exploring the therapeutic and practical applications of these fatty acid methyl esters.

References

A Comparative Guide to Validating a GC-MS Method for the Quantification of Methyl 8-methylnonanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of branched-chain fatty acid methyl esters like Methyl 8-methylnonanoate (B15497590) is crucial for metabolic research, nutritional science, and the characterization of natural products.[1] This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS), the primary analytical technique, with alternative methods. It includes detailed experimental protocols, performance data, and logical workflows to aid in method selection and validation.

Primary Recommended Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for analyzing volatile compounds like Methyl 8-methylnonanoate.[1] Its high sensitivity, selectivity, and the structural information provided by mass spectrometry make it the most frequently used method for fatty acid analysis.[2] The compound's volatility and thermal stability are well-suited for GC separation, while MS provides definitive identification based on its mass-to-charge ratio and fragmentation pattern.[1]

Detailed Experimental Protocol: GC-MS Quantification

This protocol outlines a standard procedure for the quantification of this compound. The initial steps involve lipid extraction and derivatization, which are necessary if the analyte is present as a fatty acid (8-methylnonanoic acid) within a complex matrix. If analyzing a standard or a sample where the compound is already in its methyl ester form, the derivatization step can be omitted.

1. Sample Preparation: Lipid Extraction & Derivatization

  • Lipid Extraction: Total lipids are extracted from the sample matrix (e.g., biological tissue, food product) using a solvent system like chloroform:methanol (B129727) (2:1 v/v).[3] An internal standard (e.g., Methyl tridecanoate) should be added before extraction to correct for variations in sample preparation and injection volume.[1][3]

  • Saponification (if starting from fat/oil): The extracted fat undergoes a saponification reaction (e.g., with 0.5 M methanolic KOH at 80°C) to produce free fatty acids.[2][4]

  • Derivatization to Fatty Acid Methyl Esters (FAMEs): Free fatty acids are converted to their more volatile methyl esters.[5] This is a critical step for GC analysis.[6] A common method is acid-catalyzed esterification using 10% Boron Trifluoride in methanol (BF3-MeOH), heated at 100°C for approximately 20 minutes.[4]

  • Extraction of FAMEs: After the reaction is quenched (e.g., with water), the FAMEs, including this compound, are extracted with an organic solvent like hexane.[2][4] The organic phase is then collected for GC-MS analysis.

2. Instrumental Analysis: GC-MS Parameters

  • Gas Chromatograph (GC) System: Equipped with a capillary column suitable for FAME analysis, such as a DB-23 (60m x 0.25mm ID, 0.25µm film thickness) or a column with a polyethylene (B3416737) glycol stationary phase (e.g., Omegawax).[4][5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[4]

  • Injection: 1 µL of the sample is injected in split mode (e.g., split ratio 20:1).[4] The injector temperature is typically set to 250-300°C.[4][7]

  • Oven Temperature Program: An initial temperature of 70°C held for 2 minutes, ramped at 5°C/min to 240°C, and held for 5 minutes. This program should be optimized to ensure sufficient separation from other components in the matrix.

  • Mass Spectrometer (MS) Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: A combination of full scan and Selected Ion Monitoring (SIM) can be used. Full scan mode (e.g., m/z 40-550) is used for qualitative confirmation, while SIM mode enhances selectivity and sensitivity for quantification by monitoring characteristic ions of this compound.[8]

    • Temperatures: Transfer line at 240°C, ion source at 230°C.

3. Data Analysis and Quantification

  • Identification: The analyte is identified by comparing its retention time and mass spectrum with that of a certified reference standard.

  • Quantification: A calibration curve is constructed by analyzing a series of standards of known concentrations. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.[3]

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample in Matrix Add_IS Spike Internal Standard Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Derivatization Derivatization to FAME (if necessary) Extraction->Derivatization Final_Extract Final FAME Extract in Solvent Derivatization->Final_Extract GC_Injection GC Injection Final_Extract->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Scan/SIM) GC_Separation->MS_Detection Data_Acq Data Acquisition MS_Detection->Data_Acq Peak_Integration Peak Integration & Identification Data_Acq->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification

Figure 1. Experimental workflow for this compound quantification.
Performance Characteristics of a Validated GC-MS Method

The following table summarizes typical validation parameters for the quantification of fatty acid methyl esters using GC-MS. These values serve as a benchmark for method validation.

Validation Parameter Typical Performance Metric Reference
Linearity (r²) > 0.99[9][10]
Limit of Detection (LOD) 0.21 - 11.94 µg/mL (ng/mL)[9][11]
Limit of Quantification (LOQ) 0.63 - 39.80 µg/mL (ng/mL)[9][11]
Accuracy (Recovery %) 80% - 115%[9][12][13]
Precision (RSD%) < 15%[12][13]

Comparison with Alternative Analytical Methods

While GC-MS is the gold standard, other techniques can be employed for fatty acid analysis, each with distinct advantages and disadvantages.[6]

  • Gas Chromatography-Flame Ionization Detection (GC-FID): Often used for FAME analysis, GC-FID provides high accuracy and sensitivity.[6] However, it does not provide the mass spectral data needed for definitive compound identification, relying solely on retention time.[14] This can be a significant drawback when analyzing complex samples where peaks may co-elute.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or MS detectors, is a powerful alternative.[15] A key advantage is its ability to analyze less volatile and thermally labile compounds without derivatization and at ambient temperatures, which prevents the potential degradation of certain fatty acids.[6][10] HPLC can offer superior separation of certain isomers.[15]

The following table provides a direct comparison of these methods.

Feature GC-MS GC-FID HPLC-UV/MS
Compound Identification Excellent (Mass Spectrum)Poor (Retention Time only)Good to Excellent (with MS)
Sensitivity High to Very HighHighModerate to High
Derivatization Required Yes (for fatty acids)Yes (for fatty acids)Not always necessary
Analysis Temperature High (potential for degradation)High (potential for degradation)Ambient
Isomer Separation Can be challengingCan be challengingOften superior
Primary Advantage Definitive identification and high sensitivity.[2][14]Robustness and high accuracy for known mixtures.[6]Analysis of thermally unstable compounds without derivatization.[6][15]
Primary Disadvantage High temperature can affect labile compounds.[10]Lack of structural confirmation.[14]Can have lower resolution for some FAMEs compared to capillary GC.

Logical Relationship of Method Selection

Method_Selection Start Start: Need to quantify This compound Question1 Is definitive identification critical? Start->Question1 GCMS Use GC-MS Question1->GCMS Yes GCFID Use GC-FID (for routine QC) Question1->GCFID No Question2 Are thermally labile compounds a concern? Question2:s->GCMS:n No HPLC Consider HPLC-MS Question2->HPLC Yes GCMS->Question2

Figure 2. Decision tree for analytical method selection.
Conclusion

The validation of a GC-MS method is the recommended approach for the accurate and reliable quantification of this compound. It provides an unparalleled combination of sensitivity and selectivity, ensuring definitive identification through mass spectral data.[2] While alternatives like GC-FID and HPLC exist and may be suitable for specific applications (e.g., routine quality control or analysis of heat-sensitive molecules), GC-MS remains the most robust and widely applicable technique for researchers, scientists, and drug development professionals in this context.[6][15] A properly validated method, following the protocols outlined, will yield precise and defensible quantitative results.

References

A Comparative Guide to Fatty Acid Ester Synthesis: Fischer Esterification vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of fatty acid esters is a fundamental process with wide-ranging applications, from the production of biofuels and biolubricants to the formulation of pharmaceuticals and cosmetics. The choice of synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide provides an objective comparison of two prominent methods: the traditional acid-catalyzed Fischer esterification and the increasingly popular enzymatic synthesis, supported by experimental data.

At a Glance: Fischer Esterification vs. Enzymatic Synthesis

ParameterFischer EsterificationEnzymatic Synthesis (Lipase-catalyzed)
Catalyst Strong mineral acids (e.g., H₂SO₄, HCl, p-TsOH)Lipases (e.g., from Candida antarctica, Rhizomucor miehei)
Reaction Temperature High (typically 60-250°C)[1]Mild (typically 30-70°C)
Reaction Time 1-24 hours[2]1-72 hours
Yield Generally high, can exceed 95% with efficient water removal[3][4]Variable, can be >90% under optimized conditions
Substrate Specificity Low, esterifies a broad range of carboxylic acids and alcoholsHigh (regio-, chemo-, and stereospecificity)
Byproducts Water (must be removed to drive equilibrium), potential for side reactions at high temperaturesWater (can be managed by reaction conditions)
Solvent Often excess alcohol or a non-polar solvent to facilitate water removalCan be performed in organic solvents or solvent-free systems
Environmental Impact Use of corrosive and hazardous acids, high energy consumption"Green" and sustainable, biodegradable catalyst, lower energy consumption
Catalyst Reusability Difficult and often not feasible for homogeneous catalystsHigh, especially with immobilized enzymes
Product Purity Can require extensive purification to remove catalyst and byproductsOften high due to specificity, simplifying purification

Delving Deeper: A Quantitative Comparison of Yields and Conditions

To provide a clearer picture of the performance of each method, the following table summarizes experimental data for the synthesis of various fatty acid esters.

Fatty AcidAlcoholMethodCatalystTemp. (°C)Time (h)Molar Ratio (Alcohol:Acid)Yield (%)Reference
Oleic AcidMethanolFischer EsterificationH₂SO₄ (1% w/w)100-3:199.7[3]
Oleic AcidMethanolFischer EsterificationH₂SO₄ (5% wt)--60:1-[5]
Lauric AcidEthanol (B145695)Fischer EsterificationAcetyl Chloride (in situ HCl)~120 (reflux)1Excess Alcohol-[6]
Palm Fatty AcidsIsopropanolFischer EsterificationMeSO₃H (0.5 M)77 (reflux)-100:180[7]
Stearic Acid1-ButanolFischer EsterificationH₂SO₄65-15:199[8]
Oleic AcidMethanolEnzymatic Synthesis----98
Lauric AcidEthanolEnzymatic SynthesisImmobilized Candida antarctica lipase (B570770) B604-92.46
Palmitic Acid1-ButanolEnzymatic SynthesisRicinus communis lipase4048-77
Stearic AcidEthanolEnzymatic SynthesisNovozym 43560245:192

Experimental Workflows: A Visual Representation

To illustrate the procedural differences between the two methods, the following diagrams outline the typical experimental workflows.

FischerEsterificationWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Product Isolation fatty_acid Fatty Acid mix Mix Reactants in Flask fatty_acid->mix alcohol Alcohol (often in excess) alcohol->mix catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->mix reflux Heat to Reflux (60-110°C) mix->reflux water_removal Remove Water (e.g., Dean-Stark) reflux->water_removal cool Cool Reaction Mixture water_removal->cool Reaction Completion neutralize Neutralize Acid Catalyst cool->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash with Water/Brine extract->wash dry Dry Organic Layer wash->dry purify Purify (e.g., Distillation) dry->purify product product purify->product Fatty Acid Ester

Fischer Esterification Workflow

EnzymaticSynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Product Isolation fatty_acid Fatty Acid mix Combine Reactants fatty_acid->mix alcohol Alcohol alcohol->mix lipase Immobilized Lipase lipase->mix solvent Solvent (optional) solvent->mix incubate Incubate with Shaking (30-70°C) mix->incubate filter Filter to Remove Lipase incubate->filter Reaction Completion recycle Wash and Recycle Lipase filter->recycle evaporate Evaporate Solvent (if used) filter->evaporate purify Purify (if necessary) evaporate->purify product product purify->product Fatty Acid Ester

Enzymatic Synthesis Workflow

In-Depth Analysis of Methodologies

Fischer Esterification: The Classic Approach

Fischer esterification is a well-established, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2] To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol or by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[2]

Advantages:

  • Cost-effective: The reagents, particularly the acid catalysts, are generally inexpensive.

  • Versatile: It is applicable to a wide range of carboxylic acids and alcohols.[2]

  • High Conversion: With proper control of the equilibrium, near-quantitative yields can be achieved.[3]

Disadvantages:

  • Harsh Conditions: The use of strong acids and high temperatures can lead to side reactions, such as dehydration of alcohols and charring of sensitive substrates.[1]

  • Environmental Concerns: The corrosive and hazardous nature of the acid catalysts poses environmental and safety challenges. The process is also energy-intensive.

  • Difficult Product Purification: Removal of the acid catalyst and any colored byproducts can be challenging and may require multiple neutralization and extraction steps.

Enzymatic Synthesis: The "Green" Alternative

Enzymatic synthesis of fatty acid esters, primarily utilizing lipases, has emerged as a powerful and sustainable alternative to classical chemical methods. Lipases are enzymes that catalyze the hydrolysis of fats in aqueous environments, but in non-aqueous or micro-aqueous media, they can efficiently catalyze the reverse reaction of esterification.

Advantages:

  • Mild Reaction Conditions: Enzymatic reactions proceed at lower temperatures, which preserves the integrity of heat-sensitive molecules and reduces energy consumption.

  • High Specificity: Lipases exhibit high chemo-, regio-, and stereoselectivity, leading to purer products with fewer byproducts.

  • Environmentally Friendly: Enzymes are biodegradable catalysts, and the process often avoids the use of hazardous reagents.

  • Catalyst Reusability: Immobilized lipases can be easily recovered and reused for multiple reaction cycles, reducing overall costs.

Disadvantages:

  • Higher Catalyst Cost: The initial cost of commercial lipases can be higher than that of mineral acids, although reusability can offset this.

  • Reaction Time: Enzymatic reactions can sometimes be slower than their chemical counterparts.

  • Enzyme Inhibition: The activity of the lipase can be inhibited by certain substrates or products, such as short-chain alcohols or the water produced during the reaction.

Detailed Experimental Protocols

Protocol 1: Fischer Esterification of Lauric Acid to Ethyl Laurate

This protocol is adapted from a typical laboratory procedure for Fischer esterification.[6]

Materials:

  • Lauric acid (70 mg)

  • Absolute ethanol (1.0 mL)

  • Acetyl chloride (30 µL) - Caution: Corrosive and reacts violently with water.

  • 5% aqueous sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • 5 mL conical vial with a spin vane

  • Reflux condenser

  • Heating mantle or heating block

Procedure:

  • To the 5 mL conical vial, add lauric acid (70 mg) and absolute ethanol (1.0 mL).

  • In a fume hood, carefully add acetyl chloride (30 µL) to the vial. Acetyl chloride reacts with ethanol to generate anhydrous HCl, which serves as the catalyst.

  • Immediately attach the reflux condenser to the vial.

  • Heat the reaction mixture to a gentle reflux using a heating mantle or block (approximately 120°C) and maintain for 1 hour with stirring.[6]

  • After 1 hour, discontinue heating and allow the mixture to cool to room temperature.

  • Add 0.5 mL of diethyl ether and 0.5 mL of 5% aqueous sodium bicarbonate solution to the vial to neutralize the acid catalyst. Gently mix and separate the layers.

  • Extract the aqueous layer with two additional 0.5 mL portions of diethyl ether.

  • Combine the organic layers and wash with 0.5 mL of water, followed by 0.5 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, decant the solution, and evaporate the solvent to obtain the crude ethyl laurate.

  • The product can be further purified by distillation if required.

Protocol 2: Enzymatic Synthesis of Ethyl Laurate

This protocol is based on optimized conditions for the solvent-free synthesis of ethyl laurate using an immobilized lipase.

Materials:

  • Lauric acid

  • Ethanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Molecular sieves (optional, for water removal)

  • Reaction vessel with temperature control and stirring

Procedure:

  • Combine lauric acid and ethanol in the desired molar ratio in the reaction vessel.

  • Add the immobilized lipase (e.g., a specific weight percentage relative to the substrates).

  • If used, add molecular sieves to the reaction mixture to adsorb the water produced.

  • Heat the mixture to the optimal temperature (e.g., 60°C) with constant stirring.

  • Monitor the reaction progress over time (e.g., 4 hours) by taking aliquots and analyzing for the disappearance of the fatty acid or the appearance of the ester using techniques like titration or gas chromatography.

  • Upon completion, stop the reaction and separate the immobilized enzyme by filtration.

  • The lipase can be washed with a suitable solvent (e.g., hexane) and dried for reuse.

  • The liquid product, ethyl laurate, can be purified further if necessary, though it is often of high purity directly after enzyme removal.

Conclusion

Both Fischer esterification and enzymatic synthesis are viable methods for producing fatty acid esters, each with a distinct set of advantages and disadvantages. Fischer esterification remains a widely used method due to its low-cost reagents and potential for high conversions. However, its reliance on harsh conditions and hazardous materials is a significant drawback.

Enzymatic synthesis, on the other hand, offers a milder, more specific, and environmentally benign approach. While the initial catalyst cost may be higher, the benefits of catalyst reusability, simplified product purification, and the production of high-purity esters make it an increasingly attractive option, particularly for high-value applications in the pharmaceutical and food industries. The choice between these two methods will ultimately depend on the specific requirements of the application, including cost constraints, desired product purity, substrate sensitivity, and environmental considerations.

References

Comparative Analysis of Biological Activities: Methyl 8-methylnonanoate vs. 8-methylnonanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Methyl 8-methylnonanoate (B15497590) and its corresponding carboxylic acid, 8-methylnonanoic acid. Both branched-chain fatty acid derivatives have garnered research interest for their roles in metabolic regulation and other biological functions. This document synthesizes available experimental data to offer an objective comparison of their performance and mechanisms of action.

Introduction to the Compounds

8-methylnonanoic acid (8-MNA) , also known as isocapric acid, is a naturally occurring branched medium-chain fatty acid. It is a precursor for capsaicinoid biosynthesis in plants and is also a non-pungent metabolite of dihydrocapsaicin, a compound found in chili peppers.[1][2] Its role in metabolic health has become a key area of investigation.[1]

Methyl 8-methylnonanoate is the methyl ester derivative of 8-MNA.[3][4] It is found as a volatile constituent in plants such as Neem (Azadirachta indica) and is often studied in the context of its potential hydrolysis to the biologically active 8-MNA.[3] Its lipophilic nature suggests potential applications in antimicrobial formulations due to its ability to interact with cell membranes.[3]

Comparative Biological Activity: Metabolic Regulation

Both compounds have been investigated for their effects on energy metabolism, primarily using the 3T3-L1 adipocyte cell line and in vivo mouse models of diet-induced obesity. The bulk of the detailed mechanistic work has focused on 8-methylnonanoic acid.

Data on Metabolic Effects
Biological Effect8-methylnonanoic acidThis compoundReference
In Vitro (3T3-L1 Adipocytes)
Lipid AccumulationReduces lipid storesReduces lipid accumulation[1][3][5]
Insulin-Stimulated Glucose UptakeEnhances uptakeEnhances uptake[1][3]
AMPK ActivationActivates AMPKActivates AMPK[1][3][5]
PPARγ Pathway InvolvementImplicated in mechanismNot explicitly stated[3]
Anti-lipolytic EffectElicits effect in the presence of isoproterenolNot explicitly stated[1][5]
In Vivo (Diet-Induced Obese Mice)
Caloric IntakeReduces caloric intakeData not available[1][6]
Body Weight GainReduces body weight gainData not available[1][6]
Insulin (B600854) ResistanceDelays onset of HFD-induced IRData not available[1][6]
Hypothalamic RegulationDownregulates orexigenic Agouti-related protein (AgRP)Data not available[1][6]

Mechanism of Action

8-methylnonanoic acid (8-MNA)

Experimental evidence suggests that 8-MNA improves metabolic parameters through a multi-faceted mechanism. In vivo, it appears to suppress appetite by downregulating the orexigenic neuropeptide AgRP in the hypothalamus.[1][6] At the cellular level, particularly in adipocytes, 8-MNA activates AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1][3][5] This activation is thought to promote fatty acid β-oxidation while suppressing lipid synthesis. The PPARγ pathway has also been implicated in its mode of action.[3]

G MNA 8-Methylnonanoic Acid (8-MNA) Hypothalamus Hypothalamus MNA->Hypothalamus Adipocyte Adipocytes MNA->Adipocyte AgRP AgRP Transcription Hypothalamus->AgRP downregulates AMPK AMPK Activation Adipocyte->AMPK PPARg PPARγ Pathway Adipocyte->PPARg Appetite Appetite Suppression AgRP->Appetite leads to Lipid Reduced Lipid Accumulation AMPK->Lipid Glucose Enhanced Glucose Uptake AMPK->Glucose

Proposed signaling pathway for 8-methylnonanoic acid (8-MNA).
This compound

The metabolic effects of this compound in vitro are also linked to the activation of AMPK, leading to reduced lipid accumulation in adipocytes.[3] It is plausible that its activity is, in part, due to its hydrolysis into 8-MNA within the cellular environment.

Beyond metabolic regulation, the lipophilic nature of fatty acid esters suggests a mechanism for antimicrobial and antifungal activity involving the disruption of microbial cell membranes. The long hydrocarbon tail allows the molecule to integrate into the lipid bilayer, which can alter membrane fluidity and permeability, leading to cell lysis.[3]

G cluster_0 Metabolic Effects cluster_1 Antifungal Mechanism Me_8MNA Methyl 8-methylnonanoate AMPK AMPK Activation Me_8MNA->AMPK Lipid Reduced Lipid Accumulation AMPK->Lipid Membrane Fungal Cell Membrane Disruption Membrane Disruption & Permeability Increase Membrane->Disruption Me_8MNA2 Methyl 8-methylnonanoate Me_8MNA2->Membrane integrates into

Proposed mechanisms of action for this compound.

Other Potential Biological Activities

Insect Repellency
Nematicidal Activity

Research has indicated that various fatty acid methyl esters possess nematicidal (nematode-killing) properties.[3] This suggests a potential application for this compound in agricultural or research settings, although specific studies quantifying its activity against particular nematode species were not identified.

Experimental Protocols

In Vitro Adipocyte Assay

The 3T3-L1 cell line is a standard model for studying adipocyte biology. The general protocol involves:

  • Cell Culture: 3T3-L1 preadipocytes are cultured and proliferated in standard growth medium.

  • Differentiation: Confluent cells are induced to differentiate into mature adipocytes using a cocktail typically containing insulin, dexamethasone, and IBMX.

  • Treatment: Mature adipocytes are treated with varying concentrations of 8-methylnonanoic acid or this compound.

  • Analysis:

    • Lipid Accumulation: Cells are stained with Oil Red O, and the accumulated lipid droplets are quantified by extracting the dye and measuring its absorbance.

    • Gene/Protein Expression: Western blotting or qPCR is used to measure the phosphorylation/activation of key proteins like AMPK.

    • Glucose Uptake: A fluorescent glucose analog (e.g., 2-NBDG) is used to measure insulin-stimulated glucose uptake via fluorometry.

In Vivo Diet-Induced Obesity (DIO) Mouse Model

This model is used to assess the effects of compounds on metabolic syndrome in a whole-organism context.

  • Induction of Obesity: Male C57BL/6J mice are fed a high-fat diet (HFD) for several weeks to induce obesity, insulin resistance, and hyperglycemia.

  • Treatment Groups: Mice are divided into groups: a normal diet control, an HFD control (e.g., supplemented with soybean oil), and an HFD treatment group where the diet is supplemented with the test compound (e.g., triacylglycerols of 8-MNA).[6]

  • Monitoring: Key parameters are monitored weekly or at set intervals throughout the study (e.g., 18 weeks).[1][6] This includes body weight, food intake, glucose tolerance tests (GTT), and insulin tolerance tests (ITT).

  • Terminal Analysis: At the end of the study, tissues (e.g., hypothalamus, adipose tissue, liver) are collected for biochemical and gene expression analysis (e.g., AgRP levels).[6]

G start C57BL/6J Mice hfd High-Fat Diet (HFD) (Weeks) start->hfd grouping Group Allocation hfd->grouping control HFD Control (e.g., +Soybean Oil) grouping->control treatment HFD Treatment (+ 8-MNA) grouping->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake - GTT / ITT control->monitoring treatment->monitoring end Endpoint (e.g., 18 wks) monitoring->end analysis Tissue Analysis: - Hypothalamus (AgRP) - Adipose Tissue end->analysis

Workflow for the Diet-Induced Obesity (DIO) mouse model.

Conclusion

Both 8-methylnonanoic acid and its methyl ester, this compound, demonstrate biological activity related to metabolic modulation, particularly in adipocytes. 8-methylnonanoic acid is the more extensively studied of the two, with in vivo data supporting its potential to mitigate aspects of metabolic syndrome by reducing caloric intake and improving insulin sensitivity, likely through central (hypothalamic) and peripheral (AMPK activation) mechanisms.[1][6]

The activity of this compound is also linked to AMPK activation, though it is likely that it acts, at least in part, as a pro-drug that hydrolyzes to the active acid form.[3] Its ester structure may confer distinct properties, such as enhanced membrane interaction, suggesting potential for antifungal or nematicidal applications.[3]

A critical gap in the current literature is the lack of direct, side-by-side comparative studies. Future research should aim to evaluate both compounds under identical experimental conditions to quantitatively compare their potency and efficacy in metabolic regulation and other identified biological activities. Such data would be invaluable for drug development professionals seeking to leverage the therapeutic potential of these branched-chain fatty acids.

References

Comparative study of antimicrobial efficacy against other methyl esters.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial efficacy of various fatty acid methyl esters (FAMEs). It is intended to be a valuable resource for researchers and professionals in the fields of microbiology, drug development, and biotechnology. This document summarizes key performance data, details experimental methodologies for reproducibility, and visualizes the underlying mechanism of action.

Data Presentation: Antimicrobial Efficacy

The antimicrobial activity of fatty acid methyl esters is influenced by several factors, most notably the chain length of the fatty acid and its degree of saturation. Generally, medium-chain fatty acid esters exhibit greater antibacterial and antifungal properties. The data presented below is a compilation from various studies, primarily focusing on Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a microorganism.

Methyl Ester / FAME ExtractMicroorganismTest MethodMIC (mg/mL)Zone of Inhibition (mm)Reference
FAME Extract of Excoecaria agallochaBacillus subtilisBroth Microdilution0.12516[1]
Staphylococcus aureusBroth Microdilution0.12516[1]
Bacillus pumilusBroth Microdilution0.5-[1]
Micrococcus luteusBroth Microdilution0.5-[1]
Pseudomonas aeruginosaBroth Microdilution0.5-[1]
Klebsiella pneumoniaeBroth Microdilution0.5-[1]
Escherichia coliBroth Microdilution1-[1]
FAME Extract of Salicornia brachiata (High in Lauric Acid)Various Bacteria & FungiNot SpecifiedHighest activity among tested extracts-[2]

Note: The data for FAME extracts represent the activity of a mixture of methyl esters. The primary constituent of the Salicornia brachiata extract was noted to be lauric acid (61.85%), the precursor to methyl laurate.[2] Gram-positive bacteria have been observed to be more susceptible to FAMEs than Gram-negative bacteria, a phenomenon attributed to the differences in their cell wall structures.[1] The outer membrane of Gram-negative bacteria acts as a barrier against hydrophobic compounds like fatty acid methyl esters.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial efficacy.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard procedure for determining the MIC of antimicrobial agents, adapted for hydrophobic compounds like methyl esters.

Materials:

  • 96-well microtiter plates

  • Test methyl esters

  • Appropriate solubilizing agent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Tween 80)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable sterile broth medium

  • Bacterial or fungal inoculum, standardized to approximately 5 x 10^5 CFU/mL

  • Positive control antimicrobial agent (e.g., Ciprofloxacin, Amphotericin B)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the methyl ester in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 100 times the highest desired test concentration). Ensure the compound is fully dissolved.[3]

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • In the first column of wells, add an additional 100 µL of broth.

    • Add 2 µL of the concentrated stock solution of the methyl ester to the first well of each designated row. This will result in a 1:100 dilution and the highest test concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well in the same row. Mix thoroughly by pipetting up and down. Repeat this process across the plate to create a concentration gradient. Discard the final 100 µL from the last well in the dilution series.[3]

  • Inoculation: Add 10 µL of the standardized microbial inoculum to each well, except for the sterility control wells. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.

  • Controls:

    • Growth Control: A well containing only broth and the microbial inoculum.

    • Sterility Control: A well containing only sterile broth.

    • Solvent Control: A well containing broth, the microbial inoculum, and the same concentration of the solubilizing agent used in the test wells to ensure it has no inhibitory effect on its own.[3]

    • Positive Control: A row dedicated to a known antimicrobial agent to validate the assay.

  • Incubation: Cover the microtiter plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the methyl ester that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.[4]

Agar (B569324) Disk Diffusion Assay

This method provides a qualitative or semi-quantitative measure of antimicrobial activity.

Procedure:

  • Preparation of Compound-Impregnated Disks: Dissolve the methyl ester in a volatile solvent (e.g., ethanol (B145695) or acetone). Apply a specific volume (e.g., 10-20 µL) of the solution onto sterile paper disks. Allow the solvent to fully evaporate in a sterile environment.[3]

  • Inoculation of Agar Plates: A standardized microbial suspension is evenly swabbed onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).

  • Application of Disks: Using sterile forceps, place the methyl ester-impregnated disks onto the inoculated agar surface. Gently press the disks to ensure good contact with the agar.[3]

  • Controls: Include a negative control disk (impregnated with the solvent only) and a positive control disk (containing a known antibiotic).[3]

  • Incubation: Invert the plates and incubate at the appropriate temperature for 18-24 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the clear zone of no microbial growth around each disk in millimeters (mm).[3]

Mandatory Visualization

Mechanism of Action: Disruption of Bacterial Cell Membrane

The primary antimicrobial mechanism of fatty acid methyl esters involves the disruption of the bacterial cell membrane's integrity. Their amphiphilic nature allows them to insert into the phospholipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[5][6]

G p1 Phospholipid p2 Phospholipid p3 Phospholipid p4 Phospholipid p5 Phospholipid p6 Phospholipid p7 Phospholipid p8 Phospholipid me1 Methyl Ester disruption Membrane Disruption me1->disruption Insertion into membrane me2 Methyl Ester me2->disruption ic1 Ions ic2 Metabolites leakage Leakage disruption->leakage Increased permeability leakage->ic1 leakage->ic2

Caption: Interaction of methyl esters with the bacterial cell membrane, leading to disruption and leakage.

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a methyl ester.

G start Start prep_stock Prepare Methyl Ester Stock Solution start->prep_stock prep_plate Prepare 96-Well Plate (Add Broth) prep_stock->prep_plate serial_dilute Perform Serial Dilution of Methyl Ester prep_plate->serial_dilute add_inoculum Add Standardized Bacterial Inoculum serial_dilute->add_inoculum add_controls Add Controls (Growth, Sterility, Solvent) add_inoculum->add_controls incubate Incubate Plate (18-24h at 37°C) add_controls->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.

References

Comparing different derivatization techniques for FAME analysis.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of derivatization techniques is crucial for accurate Fatty Acid Methyl Ester (FAME) analysis, a cornerstone of lipid research in academic and pharmaceutical settings. The choice of method can significantly impact the quantitative accuracy and reproducibility of results. This guide provides an objective comparison of common derivatization techniques, supported by experimental data, to aid researchers in selecting the optimal method for their specific application.

Comparison of Key Derivatization Techniques

The derivatization of fatty acids to their corresponding methyl esters is a critical step to increase their volatility for gas chromatographic (GC) analysis. The most prevalent methods involve acid-catalyzed, base-catalyzed, or a combination of both, as well as one-step in situ transesterification. Each approach presents distinct advantages and limitations.

Acid-Catalyzed Derivatization: This method is versatile and can esterify free fatty acids (FFAs) as well as transesterify acyl lipids like triacylglycerols (TGs), phospholipids (B1166683) (PLs), and cholesterol esters (CEs).[1][2] Common reagents include methanolic hydrochloric acid (HCl) and boron trifluoride in methanol (B129727) (BF3-methanol).[1][3] Acid-catalyzed reactions generally require higher temperatures and longer reaction times compared to base-catalyzed methods.[2] However, they are effective for a broad range of lipid classes, with derivatization rates exceeding 80% for FFAs, polar lipids, TGs, and CEs when using methanolic HCl.[1] BF3-methanol is also a rapid and convenient reagent, though it may be less effective for the transesterification of CEs and TGs on its own.[1][3]

Base-Catalyzed Derivatization: Base-catalyzed transesterification, typically using potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in methanol, is a rapid process that can be completed at room temperature for glycerolipids.[2][4] This method is particularly advantageous for its speed and use of less aggressive reagents.[5] However, a significant drawback is its inability to esterify FFAs.[1][5] This limitation can lead to an underestimation of total fatty acid content if FFAs are present in the sample.[5] Additionally, base-catalyzed methods may yield lower absolute fatty acid concentrations compared to acid-catalyzed approaches.[1]

Combined and Two-Step Methods: To overcome the limitations of individual methods, a combination of base- and acid-catalyzed steps is often employed.[5] A common approach involves an initial saponification/transesterification with a base, followed by an acid-catalyzed methylation to convert any remaining FFAs to FAMEs.[5] This two-step process is often considered more comprehensive, leading to improved recovery and repeatability for a wider range of fatty acids.[5]

One-Step (In Situ) Transesterification: This technique simplifies the workflow by combining lipid extraction and derivatization into a single step.[6][7] It is particularly useful for samples with high lipid content, such as microalgae, and can provide an accurate reflection of the total fatty acid profile.[6][7] Acid-catalyzed in situ transesterification can effectively access all fatty acids within the biomass.[6]

Quantitative Data Comparison

The following table summarizes the performance of different derivatization techniques based on published data.

Derivatization TechniqueReagent(s)Reaction TimeReaction TemperatureDerivatization EfficiencyAdvantagesDisadvantages
Acid-Catalyzed Methanolic HCl1 hour80°C>80% for FFAs, polar lipids, TGs, and CEs[1]Broad applicability to various lipid classes, including FFAs.[1][2]Longer reaction times and higher temperatures required.[2]
Acid-Catalyzed BF3-Methanol (14%)30 minutes50°CEffective for most FAMEs, but may be insufficient for CEs and TGs alone.[1][3]Fast and convenient.[3]Potential for artifact formation; less effective for certain lipid classes.[1]
Base-Catalyzed KOH in Methanol2 minutes (for glycerolipids)Room TemperatureHigh for glycerolipids.[2]Rapid and proceeds under mild conditions.[2]Does not derivatize free fatty acids.[1][5] Lower yields for some fatty acids.[1]
Combined KOH/HCl~30-60 minutes70°CHigh recovery and repeatability for most fatty acids.[5]Comprehensive derivatization of both esterified and free fatty acids.[5]More complex, multi-step procedure.
One-Step (In Situ) H2SO4 in Methanol3 hours90°CHigh FAME recovery from biomass.[7]Simplified workflow, reduces sample handling.[6][7]Requires optimization for different sample matrices.
Other Trimethylsulfonium hydroxide (TMSH)Not specifiedNot specifiedInsufficient for polyunsaturated fatty acids (<50%).[1]Poor derivatization efficiency for PUFAs.[1][8]

Experimental Protocols

Detailed methodologies are crucial for reproducible FAME analysis. Below are representative protocols for common derivatization techniques.

Acid-Catalyzed Derivatization with Methanolic HCl

This protocol is adapted from a method suitable for the analysis of fatty acids in biological samples.[9]

  • Lipid Extraction: Dry the lipid extract containing the sample.

  • Reagent Addition: Add 1 mL of 1 M methanolic HCl to the dried lipid extract.

  • Reaction: Cap the tube securely and heat at 80°C in a water bath for 1 hour.

  • Cooling: Remove the tubes and allow them to cool to room temperature.

  • Extraction of FAMEs: Add 1 mL of 0.9% (w/v) aqueous sodium chloride and 150 µL of hexane (B92381). Vortex thoroughly for 1 minute.

  • Phase Separation: Centrifuge at 1,500 x g for 10 minutes to separate the phases.

  • Sample Collection: Transfer the upper hexane layer containing the FAMEs to an autosampler vial for GC analysis.

Base-Catalyzed Derivatization with Potassium Hydroxide/Methanol

This protocol is a rapid method suitable for glycerolipids.[3]

  • Sample Preparation: Weigh approximately 50 mg of the liquid fat sample into a reaction vial.

  • Reagent Addition: Add 1 mL of hexane and 2 mL of 4 M potassium hydroxide in methanol.

  • Reaction: Cap the vial and heat at 50°C for 30 minutes with stirring.

  • Cooling and Washing: Cool the mixture to room temperature and add 1 mL of water.

  • Phase Separation: After phase separation, transfer an aliquot of the upper organic layer to a GC vial.

Combined Base- and Acid-Catalyzed Derivatization (KOCH3/HCl)

This two-step method ensures the derivatization of both esterified and free fatty acids.[5]

  • Base-Catalyzed Step: To the extracted fat, add 1 mL of 2 M methanolic KOH. Vortex vigorously for 30 seconds and then heat in a water bath at 70°C for 2 minutes.

  • Acidification: Add 1.2 mL of 1.0 M HCl and stir gently.

  • Extraction: After phase separation, add 1 mL of n-hexane.

  • Sample Collection: Transfer the upper n-hexane layer containing the FAMEs to a vial for GC analysis.

Visualizing the FAME Analysis Workflow

The general workflow for FAME analysis, from sample preparation to data acquisition, can be visualized to better understand the logical progression of the experimental steps.

FAME_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_reagents Key Reagents Sample Biological Sample (Tissue, Plasma, etc.) Extraction Lipid Extraction (e.g., Folch, Bligh-Dyer) Sample->Extraction Derivatization Fatty Acid Derivatization (e.g., Acid/Base Catalysis) Extraction->Derivatization Lipid Extract GC_Analysis Gas Chromatography (GC-FID/GC-MS) Derivatization->GC_Analysis FAMEs Data_Analysis Data Analysis (Quantification, Identification) GC_Analysis->Data_Analysis Acid Acid Catalyst (HCl, BF3) Acid->Derivatization Base Base Catalyst (KOH, NaOH) Base->Derivatization Solvent Methanol Solvent->Derivatization

Caption: General workflow for FAME analysis.

Conclusion

The selection of a derivatization technique for FAME analysis should be guided by the specific lipid classes present in the sample and the analytical goals. Acid-catalyzed methods offer broad applicability, particularly for samples containing free fatty acids.[1][2] Base-catalyzed methods are rapid and efficient for glycerolipids but fail to derivatize FFAs.[1][5] Combined methods provide a more comprehensive analysis, while one-step in situ transesterification offers a simplified workflow for certain sample types.[5][6][7] For accurate and reproducible results, it is essential to validate the chosen method for the specific sample matrix and to adhere to detailed experimental protocols.

References

A Researcher's Guide to Selecting the Optimal GC Column for Fatty Acid Methyl Ester (FAME) Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of Fatty Acid Methyl Esters (FAMEs) are critical for applications ranging from food analysis and nutritional science to biofuel characterization and clinical diagnostics. The choice of the gas chromatography (GC) capillary column is the most influential factor in achieving high-resolution separation of complex FAME mixtures. This guide provides an objective comparison of commonly used GC columns for FAME analysis, supported by experimental data, to aid in selecting the most appropriate column for your specific analytical needs.

The primary stationary phases used for FAME analysis are polar, with the most common being cyanopropyl- and polyethylene (B3416737) glycol (PEG)-based phases. The high polarity of these phases allows for the separation of FAMEs based on their carbon chain length, degree of unsaturation, and the position and geometry of double bonds (cis/trans isomers).[1][2]

Comparative Performance of GC Columns

The selection of a GC column is fundamentally guided by its stationary phase, which dictates its polarity, thermal stability, and separation capability.[3] Highly polar cyanopropyl columns are particularly well-suited for the detailed separation of cis and trans isomers, a crucial aspect for many food and clinical analyses.[4][5][6] PEG columns, while also polar, are often used for general FAME analysis where cis/trans isomer separation is not the primary focus.[1][5]

Below is a summary of key performance characteristics and specifications for representative columns from these two major classes.

Table 1: GC Column Specifications for FAME Analysis

FeatureHighly Polar Cyanopropyl ColumnsPolar PEG Columns
Example Columns Agilent J&W HP-88, Restek Rt-2560, Supelco SP-2560Agilent J&W DB-Wax, Restek FAMEWAX
Stationary Phase Biscyanopropyl polysiloxane or (88% Cyanopropyl)arylpolysiloxanePolyethylene Glycol (PEG)
Polarity Very HighHigh
USP Designation G5, G8G16
Max Temperature 250-260 °C~250 °C
Primary Application Detailed separation of cis/trans FAME isomersGeneral FAME analysis, alcohols, solvents

Table 2: Performance Comparison for FAME Analysis

Performance MetricHighly Polar Cyanopropyl Columns (e.g., HP-88, Rt-2560)Polar PEG Columns (e.g., DB-Wax, FAMEWAX)
Resolution of cis/trans Isomers Excellent, baseline separation of many C18 isomers.[4][5]Limited to no separation of cis/trans isomers.[1][5]
Analysis Time Can be longer due to the need for high resolution, though newer columns offer faster analyses.[7][8]Generally offers faster analysis times for less complex samples.[7]
Selectivity for Positional Isomers Superior selectivity for positional isomers of unsaturated FAMEs.[9]Moderate selectivity, may not resolve all positional isomers.
Peak Shape Generally provides sharp, symmetric peaks.[7]Can provide excellent peak shapes for a variety of analytes.[10]
Thermal Stability Good, with maximum temperatures around 250-260 °C.[11]Good, with maximum temperatures around 250 °C.[3]

Experimental Workflow for FAME Analysis

The general workflow for FAME analysis by GC involves sample preparation (lipid extraction and derivatization to FAMEs), followed by GC separation and detection.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Lipid_Extraction Lipid Extraction from Sample Matrix Derivatization Derivatization to FAMEs (e.g., with BF3-Methanol) Lipid_Extraction->Derivatization Extracted Lipids GC_Injection GC Injection Derivatization->GC_Injection FAMEs in Solvent GC_Separation Separation on GC Column GC_Injection->GC_Separation Vaporized FAMEs Detection Detection (FID) GC_Separation->Detection Separated FAMEs Chromatogram Chromatogram Generation Detection->Chromatogram Detector Signal Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

A typical experimental workflow for the GC-FID analysis of fatty acids.

Detailed Experimental Protocols

The following are representative experimental conditions for FAME analysis using highly polar cyanopropyl and polar PEG columns.

Protocol 1: High-Resolution FAME Analysis on a Highly Polar Cyanopropyl Column (e.g., Rt-2560)

This method is suitable for the detailed separation of a complex mixture of FAMEs, including cis/trans isomers.[7]

  • Column: Rt-2560, 100 m, 0.25 mm ID, 0.20 µm film thickness[7]

  • Instrumentation: Agilent 7890A GC with Flame Ionization Detector (FID)[7]

  • Injection: 1 µL, Split (20:1 ratio)[7]

  • Inlet Temperature: 225 °C[7]

  • Carrier Gas: Helium, constant flow at 1.0 mL/min[7]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 4 minutes[7]

    • Ramp: 3 °C/min to 240 °C[7]

    • Hold at 240 °C for 15 minutes[7]

  • Detector: FID at 285 °C[7]

Protocol 2: General FAME Analysis on a Polar PEG Column (e.g., DB-Wax)

This method is suitable for the analysis of less complex FAME samples where detailed cis/trans isomer separation is not required.[1][5]

  • Column: DB-Wax, 30 m, 0.25 mm ID, 0.25 µm film thickness[5]

  • Instrumentation: GC with Flame Ionization Detector (FID)[5]

  • Injection: 1 µL, Split

  • Inlet Temperature: 250 °C[3]

  • Carrier Gas: Hydrogen or Helium

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute[3]

    • Ramp 1: 25 °C/min to 200 °C[3]

    • Ramp 2: 3 °C/min to 230 °C[3]

    • Hold at 230 °C for 18 minutes[3]

  • Detector: FID at 250 °C[3]

Conclusion

The choice of GC column for FAME analysis is dictated by the specific analytical goals. For comprehensive FAME profiling that requires the separation of geometric and positional isomers, highly polar cyanopropyl columns such as the Agilent J&W HP-88 and Restek Rt-2560 are the columns of choice.[4][5][11] These columns provide the necessary selectivity to resolve complex mixtures of FAMEs, which is particularly important for food labeling and nutritional studies.

For applications where the primary focus is on the separation of saturated and unsaturated FAMEs without the need for detailed isomer separation, polar PEG columns like the Agilent J&W DB-Wax or Restek FAMEWAX offer a robust and efficient solution with potentially shorter analysis times.[5][7]

Researchers should carefully consider the complexity of their samples and the specific FAMEs of interest when selecting a GC column. The experimental protocols provided in this guide offer a starting point for method development, and further optimization may be required to achieve the desired separation for a particular application.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Methyl 8-methylnonanoate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of Methyl 8-methylnonanoate (B15497590): Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The cross-validation of these methods is essential to ensure data integrity, consistency, and reliability across different analytical platforms, which is a critical aspect of regulatory compliance and quality assurance in drug development and scientific research.

Method Performance Comparison

The selection of an analytical method is contingent upon various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the typical performance characteristics for the analysis of long-chain fatty acid methyl esters like Methyl 8-methylnonanoate, based on established analytical practices.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.995> 0.99
Limit of Detection (LOD) 0.01 - 0.5 µg/mL0.1 - 2 µg/mL
Limit of Quantitation (LOQ) 0.05 - 2 µg/mL0.5 - 10 µg/mL
Precision (RSD%) < 5%< 5%
Accuracy (Recovery %) 95 - 105%90 - 110%
Selectivity Very High (with Mass Spectrometry)Moderate
Typical Run Time 15 - 30 minutes10 - 20 minutes

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds such as this compound.[1][2]

1. Sample Preparation:

  • Accurately weigh 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in hexane (B92381) or a similar suitable solvent and dilute to the mark.

  • For complex matrices, a derivatization step to convert the corresponding acid to its methyl ester may be necessary using a reagent like BF₃-methanol.

  • An internal standard, such as Methyl heptadecanoate, can be added to improve quantitative accuracy.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC-UV provides a robust and reliable method for the quantification of this compound, particularly at moderate concentration levels.[3][4][5]

1. Sample Preparation:

  • Accurately weigh 20 mg of the sample into a 10 mL volumetric flask.

  • Dissolve in a suitable solvent, such as acetonitrile (B52724) or methanol, and dilute to the mark.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 205 nm.

Cross-Validation Workflow

Cross-validation is the process of comparing the results from two or more distinct analytical methods to ensure that they provide equivalent and reliable results. This is a critical step when transferring methods between laboratories or when employing different techniques for the analysis of the same sample.

CrossValidationWorkflow start Start: Define Acceptance Criteria sample_prep Prepare a Homogeneous Sample Batch start->sample_prep split_sample Split Sample Aliquots sample_prep->split_sample method_a Analyze with Method A (e.g., GC-MS) split_sample->method_a method_b Analyze with Method B (e.g., HPLC-UV) split_sample->method_b data_a Obtain Results A method_a->data_a data_b Obtain Results B method_b->data_b compare Statistically Compare Results (e.g., t-test, Bland-Altman) data_a->compare data_b->compare pass Results are Equivalent (Meet Criteria) compare->pass Pass fail Results are Not Equivalent (Investigate Discrepancy) compare->fail Fail end End: Methods are Cross-Validated pass->end investigate Identify Source of Discrepancy (e.g., Sample Prep, Instrument, Method Bias) fail->investigate investigate->sample_prep Re-analyze

Workflow for the cross-validation of two analytical methods.

Signaling Pathways and Logical Relationships

The analytical process, from sample to final result, involves a series of logical steps. The following diagram illustrates the workflow for a single analytical method validation, which is a prerequisite for cross-validation.

AnalyticalMethodWorkflow sample Sample Receipt and Preparation instrument_setup Instrument Setup and Calibration sample->instrument_setup analysis Chromatographic Separation and Detection instrument_setup->analysis data_acquisition Data Acquisition analysis->data_acquisition data_processing Data Processing (Integration, Quantification) data_acquisition->data_processing validation Method Validation Parameters (Accuracy, Precision, Linearity, etc.) data_processing->validation report Final Report validation->report

General workflow for analytical method validation.

References

Efficacy of Methyl 8-methylnonanoate as an Insect Attractant: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the knowledge regarding the efficacy of Methyl 8-methylnonanoate (B15497590) as an insect attractant. At present, there are no published studies that specifically investigate or quantify its attractiveness to any insect species. Consequently, a direct comparison with other established insect attractants based on experimental data is not possible.

While research into chemical ecology and the development of novel insect attractants is a dynamic field, scientific inquiry into Methyl 8-methylnonanoate has primarily focused on other biological and chemical aspects. The compound is recognized as a branched-chain fatty acid methyl ester and has been identified in some natural sources. However, its potential role as a semiochemical for insect attraction has not been explored in peer-reviewed research.

For researchers and professionals in drug development and pest management, this lack of data presents both a challenge and an opportunity. The absence of information means that the potential of this compound as a selective and effective insect lure remains unknown. Future research would be necessary to establish any attractive properties and to determine its efficacy relative to existing solutions.

Hypothetical Experimental Design for Efficacy Evaluation

To assess the potential of this compound as an insect attractant, a series of standardized experiments would be required. The following protocols outline a hypothetical approach to such an investigation.

Table 1: Hypothetical Experimental Protocol - Olfactometer Assay
Parameter Methodology
Objective To determine the behavioral response of a target insect species to this compound in a controlled laboratory environment.
Apparatus Y-tube or four-arm olfactometer.
Test Substance This compound dissolved in a suitable solvent (e.g., hexane) at varying concentrations.
Control Solvent only.
Procedure 1. Introduce purified, humidified air at a constant flow rate into each arm of the olfactometer. 2. Apply the test substance to a filter paper and place it in one arm. 3. Apply the control solvent to a filter paper and place it in the opposing arm. 4. Release a single insect at the base of the olfactometer. 5. Record the time the insect spends in each arm and its first choice.
Data Analysis Statistical analysis (e.g., Chi-squared test or t-test) to compare the time spent and choices between the test and control arms.
Table 2: Hypothetical Experimental Protocol - Field Trapping Study
Parameter Methodology
Objective To evaluate the effectiveness of this compound as a lure in a natural environment and compare it to a standard attractant.
Trap Type Species-appropriate traps (e.g., sticky traps, funnel traps).
Treatments 1. Trap baited with this compound. 2. Trap baited with a known standard attractant for the target species. 3. Unbaited control trap.
Experimental Design Randomized block design with multiple replicates for each treatment.
Procedure 1. Deploy traps in the target habitat at a specified distance from each other. 2. Rotate trap positions periodically to minimize positional bias. 3. Collect and count the number of target insects captured in each trap at regular intervals.
Data Analysis Analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to compare the mean number of insects captured per trap among the different treatments.

Visualizing the Research Workflow

The logical progression for investigating a novel insect attractant can be visualized as follows:

Experimental_Workflow cluster_lab Laboratory Screening cluster_field Field Validation cluster_conclusion Conclusion EAG Electroantennography (EAG) Olfactometer Olfactometer Assay EAG->Olfactometer Behavioral Confirmation Field_Trapping Field Trapping Studies Olfactometer->Field_Trapping Promising Results Dose_Response Dose-Response Optimization Field_Trapping->Dose_Response Efficacy_Determination Efficacy Determination Dose_Response->Efficacy_Determination

Figure 1. A generalized workflow for the evaluation of a novel insect attractant, from initial physiological screening to field validation and efficacy determination.

Insect Olfactory Signaling Pathway

While the specific interaction of this compound with insect olfactory receptors is unknown, the general pathway for odorant detection is well-established.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport & Delivery Neuron Olfactory Sensory Neuron (OSN) OR->Neuron Activation Signal Signal Transduction Cascade Neuron->Signal Brain Antennal Lobe of Brain Signal->Brain Neural Signal Behavior Behavioral Response (Attraction) Brain->Behavior Processing

Figure 2. A simplified diagram of the insect olfactory signaling pathway, from the binding of an odorant molecule to the elicitation of a behavioral response.

Safety Operating Guide

Proper Disposal of Methyl 8-methylnonanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Methyl 8-methylnonanoate (B15497590), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital to ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to consult the substance's Safety Data Sheet (SDS). Personal protective equipment (PPE), including chemical-impermeable gloves, and safety goggles, should be worn at all times to avoid skin and eye contact.[1] Work should be conducted in a well-ventilated area to prevent the inhalation of mist, gas, or vapors.[1] All potential sources of ignition must be removed from the vicinity, as related compounds may be combustible liquids.

In the event of a spill, the material should be absorbed using an inert absorbent material such as dry sand, earth, or sawdust.[2] The collected material must be promptly placed in a suitable, closed container for disposal in accordance with all applicable laws and regulations.[2]

Disposal Procedures

The primary methods for the disposal of Methyl 8-methylnonanoate involve chemical incineration or disposal via an approved waste disposal facility. It is crucial to note that disposal regulations can vary significantly based on federal, state, and local jurisdictions. Therefore, consultation with local environmental authorities is a mandatory step in the disposal process.[2]

Key Disposal Options and Regulatory Considerations

Disposal MethodKey ConsiderationsRegulatory Compliance
Chemical Incineration May be burned in a chemical incinerator equipped with an afterburner and scrubber system.[2]Must be performed at a licensed facility.
Landfill While some related compounds are not classified as hazardous waste, local regulations must be consulted before considering landfill disposal.Varies by location; not all landfills may accept this type of chemical waste.
Recycling The possibility of recycling the substance should be explored where feasible.[2]Subject to the capabilities of local recycling facilities.
Waste Disposal Plant Dispose of contents and container at an approved waste disposal plant.Generators of chemical waste are responsible for correctly classifying the waste and ensuring its compliant disposal.

It is important to emphasize that discharging this compound into drains or the environment must be strictly avoided.[1]

Experimental Protocols

The provided search results did not contain specific experimental protocols for the disposal of this compound. The disposal procedures are based on general chemical safety guidelines and information found in Safety Data Sheets for this compound and structurally similar chemicals.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds spill_check Is it a spill? consult_sds->spill_check absorb_spill Absorb with inert material (e.g., sand, earth) spill_check->absorb_spill Yes disposal_options Evaluate Disposal Options spill_check->disposal_options No containerize Place in a suitable, closed container absorb_spill->containerize containerize->disposal_options consult_authorities Consult Local, State, and Federal Regulations disposal_options->consult_authorities incineration Chemical Incineration (with afterburner and scrubber) consult_authorities->incineration Permitted waste_plant Approved Waste Disposal Plant consult_authorities->waste_plant Permitted end End: Proper Disposal incineration->end waste_plant->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Methyl 8-methylnonanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 8-methylnonanoate (B15497590), including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling Methyl 8-methylnonanoate. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.

Body PartProtective EquipmentSpecifications
Eyes Safety Glasses with side-shieldsConforming to EN166
Hands Protective GlovesMaterial to be specified by the safety officer based on breakthrough time and permeation rate.
Body Laboratory CoatStandard laboratory coat to prevent skin contact.
Respiratory Not required under normal useIn case of insufficient ventilation, wear suitable respiratory equipment.

Safe Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of the chemical and the safety of the laboratory environment.

AspectGuideline
Handling Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.
Storage Keep container tightly closed in a dry and well-ventilated place.

Emergency Procedures

In the event of accidental exposure or spillage, immediate and appropriate action is necessary to mitigate harm.

SituationFirst Aid / Spill Management
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Spillage Absorb with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Waste TypeDisposal Method
Unused Product Offer surplus and non-recyclable solutions to a licensed disposal company.
Contaminated Packaging Dispose of as unused product.

Operational Workflow for Handling this compound

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if safe Chemical Handling Chemical Handling Don PPE->Chemical Handling Experimentation Experimentation Chemical Handling->Experimentation Spill or Exposure Spill or Exposure Chemical Handling->Spill or Exposure Decontaminate Workspace Decontaminate Workspace Experimentation->Decontaminate Workspace Experimentation->Spill or Exposure Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste End End Dispose of Waste->End Emergency Procedures Emergency Procedures Spill or Exposure->Emergency Procedures Initiate Emergency Procedures->Decontaminate Workspace

Safe handling workflow for this compound.

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 8-methylnonanoate
Reactant of Route 2
Reactant of Route 2
Methyl 8-methylnonanoate

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